molecular formula CH2I2 B3331853 Diiodomethane (13C) CAS No. 86128-37-2

Diiodomethane (13C)

Cat. No.: B3331853
CAS No.: 86128-37-2
M. Wt: 268.828 g/mol
InChI Key: NZZFYRREKKOMAT-OUBTZVSYSA-N
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Description

Diiodomethane (13C) is a useful research compound. Its molecular formula is CH2I2 and its molecular weight is 268.828 g/mol. The purity is usually 95%.
BenchChem offers high-quality Diiodomethane (13C) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diiodomethane (13C) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diiodo(113C)methane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2I2/c2-1-3/h1H2/i1+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZZFYRREKKOMAT-OUBTZVSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(I)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2](I)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2I2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.828 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86128-37-2
Record name 86128-37-2
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Foundational & Exploratory

Diiodomethane (13C) synthesis via Finkelstein reaction

High-Efficiency Synthesis of Diiodomethane-( C) via Finkelstein Reaction

Technical Guide for Stable Isotope Labeling

Executive Summary

This guide details the synthesis of Diiodomethane-





This workflow utilizes the Finkelstein reaction —a halide exchange driven by solubility differences. We focus on the conversion of Dichloromethane-








Part 1: Mechanistic Principles & Strategic Planning

The Finkelstein Equilibrium

The synthesis relies on the reversible nucleophilic substitution (


  • Solvent System: Anhydrous Acetone or 2-Butanone (Methyl Ethyl Ketone, MEK).

  • Driving Force: NaI is soluble in acetone; NaCl and NaBr are not.[1] The precipitation of NaX shifts the equilibrium to the right (Le Chatelier’s Principle).

  • The Kinetics Challenge: The conversion of

    
    CH
    
    
    Cl
    
    
    to
    
    
    CH
    
    
    I
    
    
    proceeds via the intermediate Chloroiodomethane (
    
    
    CH
    
    
    ClI). The first substitution is faster than the second. Incomplete reaction results in mixed halo-species.
Precursor Selection: Cl vs. Br

Choosing the starting material impacts reaction time and conditions.

PrecursorAdvantagesDisadvantagesRecommended Condition

CH

Br

Faster kinetics; Br is a better leaving group.Higher molecular weight (less moles per gram).Reflux in Acetone (4-6 hrs).

CH

Cl

Lower cost; High atom economy.Cl is a poor leaving group; Slow reaction.Sealed Tube (80°C) or MEK Reflux (24-48 hrs).

Recommendation: For high-value


CH

Cl

sealed vessel

Part 2: Reaction Mechanism Visualization

The following diagram illustrates the stepwise

FinkelsteinMechanismcluster_0Thermodynamic Driving ForceStartDichloromethane-13C(13CH2Cl2)InterIntermediate(13CH2ClI)Start->InterStep 1: SN2SlowNaINaI (Excess)(Soluble in Acetone)NaI->InterProductDiiodomethane-13C(13CH2I2)NaI->ProductInter->ProductStep 2: SN2Very SlowWaste1NaCl (Precipitate)Inter->Waste1PrecipitationWaste2NaCl (Precipitate)Product->Waste2Precipitation

Caption: Stepwise S_N2 substitution driven by the irreversible precipitation of Sodium Chloride.

Part 3: Experimental Protocol

Safety Warning: Diiodomethane is toxic, a skin irritant, and has high density (3.32 g/mL). Work in a fume hood.



Materials
  • Precursor: Dichloromethane-

    
    C (1.0 g, ~11.7 mmol).
    
  • Reagent: Sodium Iodide (NaI), anhydrous (4.4 g, 29.3 mmol, 2.5 eq). Note: Excess NaI is crucial.

  • Solvent: 2-Butanone (MEK), anhydrous (20 mL). MEK is preferred over acetone for its higher boiling point (80°C), allowing faster kinetics without a pressure vessel.

  • Stabilizer: Copper turnings.[2]

Step-by-Step Methodology
  • System Preparation:

    • Flame-dry a 50 mL heavy-walled pressure vial or round-bottom flask equipped with a high-efficiency reflux condenser.

    • Purge with Argon or Nitrogen.

  • Reagent Activation:

    • Dry NaI in an oven at 120°C for 2 hours prior to use to ensure it is anhydrous. Moisture inhibits the reaction.

    • Add NaI (4.4 g) to the flask.

  • Solvation & Addition:

    • Add anhydrous MEK (20 mL) to the NaI. Stir until partially dissolved.

    • Cool the mixture to 0°C to minimize precursor evaporation during addition.

    • Add

      
      CH
      
      
      Cl
      
      
      (1.0 g) via syringe directly into the solvent.
  • The Reaction (Finkelstein Exchange):

    • If using Pressure Vial (Recommended): Seal the vial and heat to 60°C behind a blast shield. Stir for 24 hours. The pressure prevents

      
      CH
      
      
      Cl
      
      
      loss.
    • If using Reflux: Heat to mild reflux (approx 45-50°C initially, rising as conversion proceeds). Use a dry-ice condenser on top of the water condenser to trap escaping vapors. Reflux for 36-48 hours.

    • Observation: A white precipitate (NaCl) will form and accumulate. The solution may turn yellow/brown due to trace iodine liberation (light sensitivity).

  • Work-up:

    • Cool the mixture to room temperature.

    • Filter off the NaCl solid using a sintered glass funnel. Wash the cake with a small amount of cold ether or MEK to recover entrained product.

    • Concentration: Carefully remove the solvent (MEK) via rotary evaporation. Crucial: Do not apply high vacuum or high heat, as

      
      CH
      
      
      I
      
      
      can co-evaporate. Stop when the volume is low (~2-3 mL).
  • Purification (Partitioning):

    • Dissolve the residue in Diethyl Ether (20 mL).

    • Wash with 10% Sodium Thiosulfate (

      
      )  solution. This removes free iodine (brown color disappears, organic layer becomes clear/straw).
      
    • Wash with water (1x) and Brine (1x).[3]

    • Dry organic layer over anhydrous

      
      .
      
  • Isolation:

    • Filter and concentrate under reduced pressure.

    • Note on Density: Diiodomethane is extremely dense (3.32 g/mL). In small scale extractions, it may form the bottom layer if the ether volume is low. Always check layers.

Part 4: Stabilization & Quality Control

Diiodomethane is light-sensitive and decomposes to release Iodine (

Stabilization Protocol
  • Copper Scavenging: Add clean Copper (Cu) turnings or wire to the final vial. Copper reacts with free iodine to form CuI (insoluble), keeping the liquid clear.

  • Storage: Store in an amber vial, wrapped in foil, at 4°C.

QC Workflow

QC_WorkflowSampleCrude 13CH2I2VisualVisual Check(Clear/Straw Liquid)Sample->VisualNMR1H & 13C NMR(CDCl3)Visual->NMRIf ClearMSGC-MS / LC-MSVisual->MSCheck1Check1NMR->Check11H: Singlet ~3.90 ppmCheck2Check2NMR->Check213C: Triplet ~ -62.5 ppm

Caption: Quality Control decision tree for validating isotopic purity and chemical integrity.

Analytical Data Reference
  • 
    H NMR (CDCl
    
    
    ):
    
    
    3.90 (s, 2H).
  • 
    C NMR (CDCl
    
    
    ):
    
    
    -62.5 (approx). Note the extreme upfield shift due to the "Heavy Atom Effect" of Iodine.
  • Appearance: Clear to slightly straw-colored liquid. Dark brown indicates decomposition.

References

  • Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden". Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532.

  • Smith, A. B., & Scarborough, R. M. (1981). "Synthesis of Diiodomethane". Organic Syntheses, Coll. Vol. 6, p.324.
  • Sigma-Aldrich. (n.d.).[4][5] "Diiodomethane-13C Product Specification". Retrieved from

  • Conant, J. B., & Kirner, W. R. (1924). "The Relation between the Structure of Organic Halides and the Speeds of their Reaction with Inorganic Iodides". Journal of the American Chemical Society, 46(1), 232–252.

  • Emschwiller, G. (1929). "Action of Zinc on Diiodomethane". Comptes Rendus, 188, 1555. (Historical context for reactivity).[2][5][6][7]

Mass spectrometry fragmentation pattern of Diiodomethane (13C)

Technical Guide: Mass Spectrometry Fragmentation Pattern of Diiodomethane ( C)

Executive Summary

Diiodomethane (




Simmons-Smith reaction

This guide provides a definitive analysis of the






Physicochemical Properties & Isotopic Signature

Understanding the isotopic baseline is a prerequisite for interpreting the mass spectrum. Unlike standard diiodomethane, the

PropertyStandard Diiodomethane (

CH

I

)
Diiodomethane (

C) (

CH

I

)
Molecular Weight 267.84 g/mol 268.84 g/mol
Monoisotopic Mass 267.8355 Da268.8389 Da
Key Bond Energy C-I: ~218 kJ/mol (Weak)C-I: ~218 kJ/mol (Weak)
Appearance Colorless to yellowish liquidColorless to yellowish liquid
Stability Light-sensitive (liberates I

)
Light-sensitive (liberates I

)

Note on Iodine: Iodine is monoisotopic (


Mass Spectrometry Fragmentation Analysis

Theoretical Fragmentation Mechanism

The fragmentation of




Primary Pathway:

Secondary Pathway (Iodine Recombination): High concentrations of iodine radicals in the source can lead to the observation of an I

Diagnostic Ion Table

The following table contrasts the observed m/z values for the standard vs.

Ion IdentityFormulam/z (

C Standard)
m/z (

C Labeled)
Relative Abundance (Approx)
Molecular Ion

268269 100% (Base Peak)
Iodine Dimer

254254 10-15% (No Shift)
Iodomethyl Cation

141142 60-80%
Iodine Cation

127127 20-30% (No Shift)
Methylene Cation

1415 <5%
Visualized Fragmentation Pathway

The following diagram illustrates the causal relationships between the parent ion and its progeny fragments.

FragmentationPathwayParentMolecular Ion [M]+(m/z 269)[13CH2I2]+Frag1Fragment [M-I]+(m/z 142)[13CH2I]+Parent->Frag1Loss of I• (Primary Cleavage)Frag2Iodine Ion [I]+(m/z 127)Parent->Frag2Direct Ionization of IFrag3Iodine Dimer [I2]+(m/z 254)Parent->Frag3Recombination in SourceNeutral_II• (Neutral Radical)Parent->Neutral_IFrag4Methylene Carbene Ion(m/z 15)[13CH2]+Frag1->Frag4Loss of I• (Secondary Cleavage)

Figure 1: Mechanistic fragmentation pathway of Diiodomethane (

Experimental Protocol: GC-MS Analysis

To ensure reproducible data, strict adherence to the following protocol is required. Diiodomethane is dense (3.32 g/mL) and volatile; improper handling can lead to source contamination or signal saturation.

Sample Preparation
  • Solvent Selection: Use high-purity Dichloromethane (DCM) or Hexane. Avoid acetone (reactivity).

  • Dilution: Prepare a 100 µg/mL solution.

    • Step: Weigh 10 mg of

      
      CH
      
      
      I
      
      
      into a tared amber vial (light protection is critical).
    • Step: Dilute with 100 mL of solvent.

  • Stabilization: Ensure the neat reagent contains a copper stabilizer (often added by manufacturers) to prevent auto-oxidation to I

    
    .
    
GC-MS Parameters
  • Column: DB-5ms or equivalent (30m x 0.25mm ID x 0.25µm film).

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Inlet: Split mode (20:1), Temperature 200°C.

    • Caution: High inlet temperatures (>250°C) may induce thermal degradation before ionization.

  • Oven Program:

    • Initial: 40°C (hold 2 min).

    • Ramp: 15°C/min to 200°C.

    • Hold: 2 min.

  • MS Source: Electron Ionization (EI), 70 eV, 230°C.

  • Scan Range: m/z 10 to 300.

Workflow Visualization

ExperimentalWorkflowSample13C-Diiodomethane(Amber Vial)DilutionDilution in DCM(100 µg/mL)Sample->DilutionInletGC Inlet(200°C, Split 20:1)Dilution->InletSeparationCapillary Column(DB-5ms)Inlet->SeparationIonizationEI Source(70 eV)Separation->IonizationDetectionMass Analyzer(Scan m/z 10-300)Ionization->DetectionDataSpectrum Analysis(Check m/z 269, 142)Detection->Data

Figure 2: Step-by-step experimental workflow for the analysis of

Applications in Drug Development[1][2]

The specific fragmentation pattern of



Simmons-Smith Cyclopropanation

The primary application of



Simmons-Smith reaction
  • Mechanism:

    
    CH
    
    
    I
    
    
    reacts with a Zinc-Copper couple (Zn(Cu)) to form the carbenoid intermediate (
    
    
    CH
    
    
    (I)ZnI).
  • Drug Relevance: Cyclopropane rings are common pharmacophores (e.g., in certain fluoroquinolones, antiretrovirals, and antidepressants) used to restrict conformation and improve metabolic stability.

  • Validation: By using

    
    C-labeled diiodomethane, researchers can synthesize drugs with a stable isotopic label specifically on the cyclopropane ring. The MS confirmation of the precursor (m/z 269) ensures the label is intact before the complex synthesis begins.
    
Metabolic Tracing (ADME)

Once the

  • Metabolite Identification: In vivo studies use the unique mass shift (+1 Da) to track metabolites containing the cyclopropane ring.

  • Ring Opening Detection: If the cyclopropane ring opens during metabolism, the

    
    C label remains attached to the carbon chain. Mass spectrometry (LC-MS/MS) can trace this specific carbon atom through various metabolic pathways, distinguishing drug-derived fragments from endogenous background.
    

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Diiodomethane. National Institute of Standards and Technology.[1][2][3] [Link]

  • Simmons, H. E., & Smith, R. D. (1958).[4][5][6] A New Synthesis of Cyclopropanes. Journal of the American Chemical Society.[6] [Link]

  • Charette, A. B., & Beauchemin, A. (2001).[6] Simmons-Smith Cyclopropanation Reaction. Organic Reactions. [Link][7]

  • PubChem. (n.d.). Diiodomethane Compound Summary. National Library of Medicine. [Link]

Storage and stability of Diiodomethane (13C) with copper stabilizer

Technical Guide: Optimizing the Stability and Storage of C-Diiodomethane

Introduction: The Value of Isotopic Integrity

Diiodomethane (






The stability of this compound is governed by a "Stability Triangle": Light , Temperature , and Oxygen . Failure to manage these factors leads to the homolytic cleavage of the C-I bond, liberating free iodine (

Key Physicochemical Properties
PropertyValueImplication for Storage
Boiling Point 181°CLow volatility; evaporation is rarely the primary failure mode.
Melting Point 6°C (43°F) CRITICAL: Standard refrigeration (4°C) will freeze the sample.
Density ~3.325 g/mLExtremely dense; phase separation during washing is rapid.
Sensitivity Light (UV/Vis)Photolytic instability is the primary degradation pathway.

The Chemistry of Degradation and Stabilization

To preserve



The Photolytic Decomposition Mechanism

Upon exposure to light (specifically UV and short-wavelength visible light), the Carbon-Iodine bond undergoes homolytic cleavage. This generates a reactive iodomethyl radical and an iodine radical. If unchecked, these radicals recombine to form molecular iodine (

1
The Role of Copper Stabilization

Copper metal (Cu) is added to storage vessels as a sacrificial scavenger . It does not prevent the initial bond cleavage caused by light, but it arrests the autocatalytic cycle by trapping the free iodine radical or molecular iodine as insoluble Copper(I) Iodide (CuI).

The Scavenging Reaction:

  • Visual Indicator: The formation of a grey/white precipitate on the copper wire surface indicates the stabilizer is working.

  • Failure Mode: If the solution turns pink or brown, the rate of radical generation (light flux) has exceeded the surface area capacity of the copper to scavenge it.

Mechanism Diagram

The following diagram illustrates the degradation pathway and the interception point of the copper stabilizer.

GDiiodo13C-Diiodomethane(Colorless)RadicalsRadical Pair[•13CH2I + •I]Diiodo->Radicals HomolysisLightLight (hv)TriggerLight->DiiodoIodineFree Iodine (I2)(Red/Brown Color)Radicals->Iodine DimerizationIodine->Diiodo AutocatalysisCuICopper(I) Iodide(Insoluble Precipitate)Iodine->CuI Scavenging ReactionCopperCopper Stabilizer(Cu0)Copper->CuI Oxidation

Figure 1: The photochemical degradation of Diiodomethane and the sacrificial scavenging mechanism of Copper.

Storage Protocol: The "Freezing Point Trap"

A common error in laboratory management is storing Diiodomethane in standard laboratory refrigerators set to 4°C.

The Risk: Diiodomethane freezes at ~6°C. Storing it at 4°C causes the liquid to freeze. Repeated freeze-thaw cycles can:

  • Stress the glass container: The high density and expansion upon phase change can crack ampoules or vials.

  • Compromise the seal: Frozen septa may contract, allowing moisture ingress.

  • Segregate the stabilizer: The copper wire may become mechanically isolated from the bulk solid.

Recommended Storage Conditions
ParameterSpecificationRationale
Temperature 15°C – 25°C (Cool Ambient) Prevents freezing while minimizing thermal energy for degradation.
Light Strict Darkness Primary driver of bond cleavage. Use amber glass + aluminum foil wrap.
Container Glass with PTFE-lined cap Avoids plastic leaching. PTFE resists iodine corrosion.
Stabilizer Activated Copper Wire Surface area is key. Use bright, shiny wire (sandpapered if oxidized).
Headspace Argon or Nitrogen Displaces oxygen, which can promote oxidation of the radical species.

Protocol for Long-Term Storage:

  • Wrap the vial in aluminum foil.

  • Place the foil-wrapped vial inside a secondary opaque container (e.g., a cardboard canister).

  • Store in a flammables cabinet or drawer at controlled room temperature.

  • Do not freeze unless the container is specifically rated for cryo-storage and you have a controlled thawing protocol.

Quality Control and Remediation (Purification)

If your

do not discard it.

Diagnostic Check
  • Clear/Straw: Usable.[2]

  • Pink: Trace iodine. Usable for rough work; purify for kinetics/NMR.

  • Dark Red/Brown: Significant decomposition. Must be purified before use to prevent side reactions (iodine is an oxidant).

Micro-Scale Purification Protocol (Thiosulfate Wash)

This method relies on the reduction of



Materials:

  • Micro-separatory funnel or a conical vial with a septum.

  • 10% Sodium Thiosulfate solution (aq).

  • Deionized water.

  • Drying agent: Anhydrous Magnesium Sulfate (

    
    ) or Calcium Chloride (
    
    
    ).
  • Microsyringe.

Workflow:

PurificationStartDegraded 13C-Diiodomethane(Brown/Red)WashAdd 10% Na2S2O3 (aq)Agitate gentlyStart->WashPhaseSepPhase Separation(Wait 5 mins)Wash->PhaseSepLayer1Top Layer: Aqueous Waste(Contains NaI, Na2S4O6)PhaseSep->Layer1Layer2Bottom Layer: 13C-Diiodomethane(Clear/Colorless)PhaseSep->Layer2DryDry over MgSO4(Remove water traces)Layer2->DryFilterFilter/DecantDry->FilterFinalPure 13C-DiiodomethaneStore over fresh CuFilter->Final

Figure 2: Micro-extraction workflow for removing free iodine from

Step-by-Step Procedure:

  • Extraction: In a conical vial, add the degraded diiodomethane. Add an equal volume of 10%

    
    .
    
  • Agitation: Shake or vortex vigorously for 30 seconds. The red color should migrate to the aqueous phase or disappear as iodine is reduced.

  • Separation: Allow layers to settle. Note: Diiodomethane is extremely dense (3.3 g/mL) and will be the bottom layer. This is the opposite of most organic extractions (e.g., ether/ethyl acetate).

  • Collection: Carefully remove the top aqueous layer with a pipette/syringe.

  • Drying: Add a micro-spatula tip of anhydrous

    
     to the organic layer. Let sit for 5 minutes.
    
  • Recovery: Filter the liquid through a small cotton plug or fritted syringe into a fresh, foil-wrapped vial containing a clean piece of copper wire.

Safety and Handling

  • Toxicity: Diiodomethane is an alkylating agent, though less volatile than Iodomethane (Methyl Iodide). It is toxic if swallowed or inhaled.

  • PPE: Nitrile gloves are generally effective for short contact, but double-gloving is recommended for isotope handling to prevent cross-contamination.

  • Disposal: Do not pour down the drain. Dispose of as halogenated organic waste. For

    
    C material, recovery is always the first priority.
    

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
  • Deepwater Chemicals. (2016). Safety Data Sheet: Methylene Iodide. Retrieved from [Link]

  • Mandal, A., et al. (2014). Electronic state spectroscopy of diiodomethane (CH2I2). The Journal of Chemical Physics, 140, 194312.

Methodological & Application

Quantitative 13C NMR spectroscopy with Diiodomethane (13C) as a standard

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Quantitative


C NMR Spectroscopy with Enriched Diiodomethane (

CH

I

)

Executive Summary

Quantitative


C NMR (qNMR) is frequently sidelined in favor of 

H qNMR due to low sensitivity (1.1% natural abundance) and long relaxation times (

). However,

C qNMR offers superior resolution, a massive chemical shift range (0–250 ppm), and the ability to analyze quaternary carbons lacking protons.

This guide details a high-precision protocol using isotopically enriched Diiodomethane (


CH

I

)
as an internal standard. Diiodomethane is uniquely suited for this role due to its high molecular weight, low volatility (BP 181°C), and—most critically—its extreme upfield chemical shift (approx. -54 ppm) . This places the reference signal in a "silent region" of the NMR spectrum, completely eliminating overlap with organic analytes (typically 0–220 ppm).

Technical Theory & Mechanistic Insight

The Challenge of C Quantification

Unlike proton NMR, carbon spectra are routinely acquired with proton decoupling to simplify multiplets into singlets. However, decoupling induces the Nuclear Overhauser Effect (NOE) , which enhances signal intensity based on the number of attached protons (CH


 > CH

> CH > C

). This enhancement is non-uniform, rendering direct integration quantitative useless.
The Solution: Inverse Gated Decoupling

To restore quantitative integrity, we employ Inverse Gated Decoupling (IG) .

  • Mechanism: The proton decoupler is switched ON only during the brief acquisition time (

    
    ) to collapse multiplets. It is switched OFF  during the relaxation delay (
    
    
    
    ).
  • Causality: Since NOE buildup is a slow process (occurring on the timescale of

    
    ), gating the decoupler off during the delay allows the NOE population to dissipate, ensuring that peak area is strictly proportional to molar concentration.
    
The Relaxation Agent: Cr(acac)

Carbon nuclei, especially quaternary carbons and the heavy atom-bound carbon in Diiodomethane, have long


 relaxation times (often >20 s). To achieve full magnetization recovery (

) without hour-long delays, we add Chromium(III) acetylacetonate [Cr(acac)

]
. This paramagnetic relaxation agent provides an efficient relaxation pathway, reducing

to <2 seconds and enabling rapid pulsing.

Experimental Workflow Visualization

The following diagram outlines the critical decision points in the qNMR workflow.

qNMR_Workflow Start Start: Sample Preparation Weighing Gravimetric Weighing (Metrological Scale d=0.001mg) Start->Weighing Add_Standard Add Enriched 13CH2I2 (Target 1:1 Signal Ratio) Weighing->Add_Standard Add_Relax Add Cr(acac)3 (Final Conc: 0.025 M) Add_Standard->Add_Relax Solvation Dissolve in CDCl3 (Amber Vial - Light Sensitive!) Add_Relax->Solvation T1_Check Measure T1 (Inversion Recovery) Solvation->T1_Check Param_Set Set Acquisition Parameters Pulse: zgig (Inverse Gated) D1 > 5 * Longest T1 T1_Check->Param_Set Determine D1 Acquisition Acquire Spectrum (NS > 256 for S/N) Param_Set->Acquisition Processing Process: Phase, Baseline, Integration Acquisition->Processing Calc Calculate Purity/Conc (Isotope Correction) Processing->Calc

Figure 1: Critical path for


C qNMR sample preparation and acquisition.

Detailed Protocol

Reagents & Materials
  • Internal Standard: Diiodomethane-

    
    C (
    
    
    
    CH
    
    
    I
    
    
    ), >99 atom %
    
    
    C.
    • Note: Store in the dark. Pink discoloration indicates iodine liberation (degradation).

  • Relaxation Agent: Chromium(III) acetylacetonate, 99.99% trace metals basis.

  • Solvent: CDCl

    
     (or DMSO-
    
    
    
    , though shift varies).
  • Glassware: Amber NMR tubes or amber mixing vials.

Sample Preparation (Gravimetric)
  • Weighing: Using a microbalance (readability 1 µg), weigh approximately 10–20 mg of the analyte into a vial. Record mass (

    
    ).
    
  • Standard Addition: Add a calculated amount of

    
    CH
    
    
    
    I
    
    
    .
    • Caution: Since the standard is ~99%

      
      C and the analyte is ~1.1% 
      
      
      
      C, the standard is ~90x more intense per mole. Use approx. 0.1 mg to 0.2 mg of standard for every 10 mg of analyte to match peak intensities. Alternatively, prepare a stock solution of the standard in CDCl
      
      
      and weigh the aliquot added.
  • Relaxation Agent: Add Cr(acac)

    
     to achieve a final concentration of 0.025 M  (approx. 3 mg per 0.6 mL solvent).
    
  • Mixing: Dissolve fully. Transfer to the NMR tube immediately.

Instrument Parameters (Bruker Nomenclature)
  • Pulse Program: zgig (Inverse Gated Decoupling).[1]

  • Temperature: 298 K (regulated to ±0.1 K).

  • Spectral Width (SW): 350 ppm (ensure coverage from -100 to +250 ppm).

  • O1P (Center): 75 ppm.

  • Excitation Pulse (P1): 90° hard pulse (calibrate this!).

  • Relaxation Delay (D1):

    • Perform an inversion recovery experiment (t1ir).

    • Identify the longest

      
       in the sample (usually the quaternary carbons or the standard).
      
    • Set

      
       (for 99.3% recovery) or 
      
      
      
      (for 99.9% recovery).
    • Typical with Cr(acac)

      
      :
      
      
      
      s
      
      
      
      
      s.
  • Number of Scans (NS): Depends on analyte concentration. Typically 256–1024 scans for natural abundance analytes.

Pulse Sequence Logic

The timing of the decoupler is the single most critical factor in this experiment.

Pulse_Sequence D1 Relaxation Delay (D1) NOE Buildup: OFF Magnetization Recovery Pulse 90° Pulse (P1) D1->Pulse Note1 1H Channel: OFF (No NOE) D1->Note1 Acq Acquisition (AQ) Decoupler: ON Record FID Pulse->Acq Note2 1H Channel: Composite Pulse Decoupling (WALTZ-16) Acq->Note2

Figure 2: Inverse Gated Decoupling (zgig) timing. Decoupling is active ONLY during acquisition.

Data Analysis & Calculations

Processing
  • Exponential Multiplication: Apply a line broadening (LB) of 1.0 – 2.0 Hz (Carbon signals are naturally sharp; this improves S/N).

  • Phasing: Manual phasing is required. Autophase often fails on the distant Diiodomethane peak (-54 ppm).

  • Baseline Correction: Apply a polynomial baseline correction (e.g., abs in TopSpin) over the integration regions.

  • Integration: Integrate the Diiodomethane signal (

    
    ) and the analyte signal(s) of interest (
    
    
    
    ).
The Purity Equation (Isotope Corrected)

Because the standard is enriched and the analyte is likely natural abundance, the standard calculation must be modified.



Where:

  • 
    : Purity of analyte (mass fraction).
    
  • 
    : Integrated area of Analyte and Standard.
    
  • 
    : Number of carbon atoms contributing to the signal (e.g., if integrating a methyl group, N=1).
    
  • 
    : Molar Mass ( g/mol ).
    
  • 
    : Mass weighed (mg).
    
  • 
    : Purity of the standard (decimal).
    
  • 
    : Isotopic abundance of standard (e.g., 0.99 for 99%).
    
  • 
    : Natural isotopic abundance of 
    
    
    
    C (0.01109).

Simplified Table for Data Entry:

ParameterValue (Example)Unit
Analyte Mass (

)
15.420mg
Standard Mass (

)
0.250mg
Analyte Integral (

)
1.000a.u.
Standard Integral (

)
0.950a.u.
Enrichment Factor (

)

ratio

References

  • BIPM (Bureau International des Poids et Mesures). "Internal Standard Reference Data for qNMR."[2][3] BIPM qNMR Guidelines. [Link][4]

  • Holzgrabe, U. "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240, 2010. [Link]

  • Claridge, T. D. W. "High-Resolution NMR Techniques in Organic Chemistry." Chapter 4: 13C NMR Spectroscopy. Elsevier, 2016. (Authoritative text on Inverse Gated Decoupling). [Link]

  • NIST (National Institute of Standards and Technology). "Quantitative NMR (qNMR) for Organic Analysis."[4] [Link]

Sources

Diiodomethane (13C) as a precursor for 13C-methyl-labeled amino acids

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of


C-Labeled Amino Acids Using Diiodomethane-(

C)

Part 1: Executive Summary & Technical Rationale

The Challenge: Standard


C-methyl labeling typically relies on Methyl Iodide (

CH

I)
via nucleophilic substitution. However, this direct approach is often unsuitable for complex drug scaffolds requiring conformational restriction or radical-mediated functionalization .

The Solution: Diiodomethane-(


C)  (

CH

I

) serves as a specialized C1-synthon. Unlike methyl iodide, it functions as a methylene (

CH

) donor
. In the context of amino acid synthesis, it is the critical precursor for two advanced pathways:
  • Cyclopropanation (Simmons-Smith): Generating

    
    C-Methano-amino acids  (cyclopropyl analogs). These are bioisosteres of methyl groups that lock the peptide backbone, increasing metabolic stability and potency.
    
  • Radical Methylation (Reductive Carboiodination): A two-step protocol where

    
    CH
    
    
    
    I
    
    
    introduces a functionalizable iodomethyl group (
    
    
    CH
    
    
    I) which is subsequently reduced to a methyl group (
    
    
    CH
    
    
    ). This is essential when nucleophilic chemistry (using MeI) is chemically forbidden by the substrate.

Part 2: Mechanism of Action & Workflow

The utility of Diiodomethane-(


C) diverges into two distinct mechanistic pathways based on the activation method (Zinc-Carbenoid vs. Radical Initiator).
Pathway Logic Diagram

G Precursor Diiodomethane (13C) (13CH2I2) ZnCu Activation: Zn/Cu Couple (Simmons-Smith) Precursor->ZnCu RadicalInit Activation: Radical Initiator (Et3B / O2) Precursor->RadicalInit Substrate Alkene-Functionalized Amino Acid Precursor Carbenoid Zinc Carbenoid (I-Zn-13CH2-I) Substrate->Carbenoid Stereoselective Addition Substrate->RadicalInit ZnCu->Carbenoid Cyclopropyl 13C-Methano Amino Acid (Conformational Lock) Carbenoid->Cyclopropyl Iodomethyl Intermediate: 13C-Iodomethyl AA (-13CH2I) RadicalInit->Iodomethyl Atom Transfer Radical Addition Reduction Reduction: Bu3SnH / H+ Iodomethyl->Reduction MethylAA 13C-Methyl Amino Acid (Stepwise Methylation) Reduction->MethylAA

Figure 1: Divergent synthetic pathways for Diiodomethane-(


C). Pathway 1 (Top) yields cyclopropyl bioisosteres. Pathway 2 (Bottom) yields methyl groups via a reductive sequence.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of C-Methano (Cyclopropyl) Amino Acids

Application: Creating conformationally restricted analogs of Valine, Isoleucine, or Proline for NMR dynamics studies or potency enhancement.

Reagents Required:

  • Diiodomethane-(

    
    C) (99 atom % 
    
    
    
    C)
  • Zinc dust (activated) & Copper(I) chloride (Zn/Cu couple)

  • Substrate:

    
    -Boc-protected unsaturated amino ester (e.g., Dehydro-proline or Allylglycine)
    
  • Solvent: Anhydrous Diethyl Ether or DCM

Step-by-Step Methodology:

  • Activation of Zinc (The Furukawa Modification):

    • In a flame-dried flask under Argon, suspend Zinc dust (10.0 eq) in anhydrous ether.

    • Add CuCl (1.0 eq) and reflux for 30 minutes to create the active Zn/Cu couple. Critical: The color should turn from grey to black.

  • Carbenoid Generation:

    • Cool the suspension to 0°C.

    • Add Diiodomethane-(

      
      C)  (1.5 eq) dropwise. Stir for 20 minutes. The active species, 
      
      
      
      , is generated in situ.
  • Cyclopropanation:

    • Add the alkene-substrate (1.0 eq) dissolved in ether dropwise to the cold carbenoid solution.

    • Allow the reaction to warm to room temperature and reflux for 4–12 hours.

    • Monitoring: Monitor disappearance of the alkene peak via TLC or

      
      H-NMR.
      
  • Quenching & Isolation:

    • Quench slowly with saturated aqueous NH

      
      Cl (exothermic).
      
    • Extract with ether (3x). Wash combined organics with NaHCO

      
       and brine.
      
    • Purify via flash chromatography.

  • Validation:

    • The

      
      C-label will appear as a methylene bridge .
      
    • NMR Signature: Look for the characteristic high-field signals of cyclopropyl protons (0.0 – 1.0 ppm) and the enhanced

      
      C doublet in the carbon spectrum.
      
Protocol B: Radical C-Methylation (The Reductive Route)

Application: Installing a


C-methyl group on unreactive alkenes or sensitive substrates where Methyl Iodide (S

2) fails.

Reagents Required:

  • Diiodomethane-(

    
    C)
    
  • Initiator: Triethylborane (Et

    
    B) or Lauroyl Peroxide (DLP)
    
  • Reductant: Tributyltin hydride (Bu

    
    SnH) or TTMSS (Tris(trimethylsilyl)silane)
    

Step-by-Step Methodology:

  • Atom Transfer Radical Addition (ATRA):

    • Dissolve the alkene-amino acid precursor in DCM.

    • Add Diiodomethane-(

      
      C)  (2.0 eq).
      
    • Add initiator (Et

      
      B, 0.1 eq) at -78°C (or DLP at reflux).
      
    • Mechanism:[1][2][3][4][5][6] The radical

      
       adds to the alkene, followed by Iodine transfer.
      
    • Intermediate: This yields the

      
      C-iodomethyl  adduct (
      
      
      
      ).
  • Reductive Deiodination:

    • Concentrate the intermediate. Redissolve in Toluene.

    • Add Bu

      
      SnH (1.2 eq) and AIBN (cat.).
      
    • Reflux for 2 hours.

    • Result: The Iodine atom is replaced by Hydrogen, converting the

      
       group into a 
      
      
      
      C-Methyl group
      (
      
      
      ).
  • Purification:

    • Remove tin byproducts using KF/Silica gel filtration.

Part 4: Data Analysis & Quality Control

When validating


C-incorporation from Diiodomethane, distinct NMR signatures confirm whether the product is a Cyclopropane  (Pathway A) or a Methyl group  (Pathway B).

Table 1: Comparative NMR Signatures for Validation

Feature

C-Methano (Cyclopropyl) Product

C-Methyl (Reductive) Product

C Chemical Shift
5 – 25 ppm (Upfield, strained ring)15 – 25 ppm (Typical methyl)

H-

C Coupling (

)
~160-165 Hz (High s-character)~125-130 Hz (Standard sp3)
Proton Multiplicity Distinct diastereotopic protons (

)
Singlet (or doublet if coupled to backbone)
DEPT-135 Signal Inverted (CH

phase)
Upright (CH

phase)

Part 5: References

  • Simmons-Smith Cyclopropanation Mechanism & Applications

    • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions.[4]

  • Synthesis of

    
    C-Methyl Labeled Amino Acids (General Context) 
    
    • Kerfah, R., et al. (2015). Methyl-specific isotopic labeling: a molecular tool box for solution NMR studies of large proteins.[3][5][6] Current Opinion in Structural Biology.

  • Diiodomethane-(

    
    C) Reagent Specifications 
    
    • Sigma-Aldrich Product Data. Diiodomethane-13C, 99 atom % 13C.

  • Radical Carboiodination and Methylation Strategies

    • Naito, T. (2008). Heteroatom-Radical Addition-Cyclization in Organic Synthesis. Chemical & Pharmaceutical Bulletin.

Sources

Application Notes and Protocols for Stereospecific Synthesis with Diiodomethane (¹³C) and Zinc-Copper Couple

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of ¹³C-Labeled Cyclopropanes in Research and Development

The cyclopropane motif, a three-membered carbocyclic ring, is a prevalent structural feature in numerous natural products and pharmaceuticals. Its unique conformational properties and electronic character can significantly influence the biological activity and pharmacokinetic profile of a molecule.[1][2] The stereospecific synthesis of cyclopropanes is, therefore, of paramount importance in medicinal chemistry and drug development. The Simmons-Smith reaction, a cornerstone of organic synthesis, provides a reliable method for the stereospecific conversion of alkenes to cyclopropanes.[3]

This application note provides a comprehensive guide to the stereospecific synthesis of cyclopropanes using ¹³C-labeled diiodomethane (¹³CH₂I₂) and a zinc-copper couple. The incorporation of a stable isotope like carbon-13 into the cyclopropane ring offers a powerful tool for researchers. It enables detailed mechanistic studies of chemical reactions, facilitates the elucidation of metabolic pathways of drug candidates in ADME (Absorption, Distribution, Metabolism, and Excretion) studies, and serves as an internal standard in quantitative mass spectrometry assays.[4][5][6] By providing in-depth protocols, mechanistic insights, and practical guidance, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to successfully implement this valuable synthetic strategy.

The Simmons-Smith Reaction: A Mechanistic Overview

The Simmons-Smith reaction proceeds via the formation of an organozinc carbenoid, which then transfers a methylene group to an alkene in a concerted and stereospecific manner.[7] This means that the stereochemistry of the starting alkene is retained in the cyclopropane product.

The key steps of the reaction are as follows:

  • Formation of the Zinc-Copper Couple: Zinc dust is activated by treatment with a copper salt, typically copper(II) acetate or copper(II) sulfate. This creates a galvanic couple that is more reactive than zinc alone.

  • Formation of the Organozinc Carbenoid: The activated zinc-copper couple reacts with diiodomethane to form an organozinc intermediate, often represented as (iodomethyl)zinc iodide (ICH₂ZnI).[7] This species is a carbenoid, a reagent that exhibits carbene-like reactivity.

  • Cyclopropanation of the Alkene: The carbenoid then reacts with an alkene. The reaction is believed to proceed through a "butterfly" transition state where the methylene group is delivered to the same face of the double bond. This concerted mechanism ensures the high stereospecificity of the reaction.

Caption: Figure 1: Simplified Mechanism of the Simmons-Smith Reaction

Experimental Protocols

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Key PropertiesSupplier Suggestion
Diiodomethane (¹³C)86128-37-2268.84≥98 atom % ¹³C, light-sensitive, dense liquidSigma-Aldrich
Zinc Dust7440-66-665.38<10 µm particle size, high purityAcros Organics
Copper(II) Acetate Monohydrate6046-93-1199.65Blue crystalline solidFisher Scientific
AlkeneVariesVariesAnhydrous, free of peroxidesVaries
Diethyl Ether60-29-774.12Anhydrous, peroxide-freeVaries
Acetic Acid, Glacial64-19-760.05Corrosive, hygroscopicVaries
Saturated aq. NH₄Cl12125-02-953.49Varies
Anhydrous MgSO₄7487-88-9120.37Varies
Protocol 1: Preparation of the Zinc-Copper Couple

A highly active zinc-copper couple is crucial for the success of the Simmons-Smith reaction. This protocol is adapted from a reliable literature procedure.

Materials:

  • Zinc dust (35 g)

  • Copper(II) acetate monohydrate (2.0 g)

  • Glacial acetic acid (50 mL)

  • Diethyl ether (anhydrous, 3 x 50 mL portions)

  • Round-bottom flask (250 mL) with a magnetic stir bar

  • Heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Initial Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add copper(II) acetate monohydrate (2.0 g) and glacial acetic acid (50 mL).

  • Heating: Heat the mixture with stirring to a gentle reflux.

  • Addition of Zinc Dust: Cautiously add the zinc dust (35 g) in one portion to the rapidly stirred, hot solution. The addition will cause a vigorous reaction and the color of the solution will change.

  • Reaction and Settling: Stir the mixture vigorously for approximately 30 seconds. The blue color of the copper(II) acetate should disappear as the copper is deposited onto the zinc.

  • Decantation and Washing: Remove the flask from the heat and allow the zinc-copper couple to settle. Carefully decant the acetic acid.

  • Ether Washes: Wash the zinc-copper couple with three successive 50 mL portions of anhydrous diethyl ether. For each wash, add the ether, stir the slurry, allow it to settle, and then decant the ether. This removes residual acetic acid and water.

  • Drying: After the final ether wash, place the flask under a stream of inert gas (nitrogen or argon) to dry the zinc-copper couple. The resulting free-flowing, dark grey powder should be used immediately.

G Figure 2: Workflow for Zinc-Copper Couple Preparation start Start: Cu(OAc)₂ in Acetic Acid heat Heat to Reflux start->heat add_zn Add Zinc Dust heat->add_zn react Stir for 30s add_zn->react settle Settle and Decant Acetic Acid react->settle wash1 Wash with Anhydrous Ether (1) settle->wash1 wash2 Wash with Anhydrous Ether (2) wash1->wash2 wash3 Wash with Anhydrous Ether (3) wash2->wash3 dry Dry under Inert Gas wash3->dry end End: Active Zn(Cu) Couple dry->end

Sources

Diiodomethane (13C) for mechanistic studies of enzymatic reactions

Application Note: Diiodomethane ( C) for Mechanistic Studies of Enzymatic Reactions

Abstract

This guide details the application of Diiodomethane (


C)



(1) Hydrolytic Dehalogenation(2) Reductive Carbene Transfer

Introduction: The Methylene Tracer

In the development of chiral pharmaceutical intermediates, enzymes are increasingly replacing hazardous chemical catalysts. However, validating the mechanism of "new-to-nature" reactions—such as biocatalytic cyclopropanation—requires precise tracking of atom economy.

Diiodomethane (

diazo-free methylene donor probe


Key Technical Advantages
FeatureBenefit for Mechanistic Study
Hyper-Upfield Shift The heavy atom effect of two iodine atoms shifts the

C NMR signal to -54 ppm , a unique region free from protein/buffer background.
Mass Defect The

C label introduces a mass shift of +1.00335 Da , distinguishable from natural abundance isotopes in high-res MS.
Pathway Discrimination Differentiates between hydrolytic (alcohol/aldehyde formation) and reductive (cyclopropane formation) pathways.

Mechanistic Basis & Pathways[1][2]

Understanding how the enzyme activates the C-I bond is prerequisite to experimental design.

Pathway A: Hydrolytic Dehalogenation (S 2)

Target Enzymes: Haloalkane Dehalogenases (e.g., DhIA, LinB). Mechanism: The enzyme uses a catalytic triad (Asp-His-Glu/Asp). The Aspartate nucleophile attacks the

alkyl-enzyme ester intermediate

Pathway B: Reductive Carbene Transfer (Iron-Carbenoid)

Target Enzymes: Engineered Cytochrome P450s, Myoglobins, Protoglobins. Mechanism: In a "biocatalytic Simmons-Smith" reaction, the heme iron (reduced to Fe

Iron-Carbenoid (Fe=

CH

)

EnzymaticPathwayscluster_HydrolysisPathway A: Hydrolysis (Dehalogenase)cluster_CarbenePathway B: Carbene Transfer (Heme)Substrate13C-Diiodomethane(13CH2I2)ES_ComplexES ComplexSubstrate->ES_ComplexBindingCarbenoidIron-Carbenoid[Fe=13CH2]Substrate->CarbenoidBinding to Fe(II)- I2 / -2I-IntermediateAlkyl-EnzymeIntermediate(Asp-O-13CH2I)ES_Complex->IntermediateSN2 Attack (Asp)Product_A13C-Formaldehyde+ 2 I-Intermediate->Product_AHydrolysis (H2O)Heme_RedHeme Fe(II)Heme_Red->CarbenoidProduct_B13C-CyclopropaneCarbenoid->Product_BMethylene TransferOlefinOlefin SubstrateOlefin->Product_B

Figure 1: Dual mechanistic fate of

Application Note: Structural Elucidation via C NMR

The extreme chemical shift of diiodomethane makes NMR the gold standard for monitoring substrate consumption and intermediate formation.

Experimental Logic
  • Substrate Signal:

    
    CH
    
    
    I
    
    
    appears at -54 ppm (in CDCl
    
    
    ) or -50 to -60 ppm (in aqueous buffer, depending on pH/cosolvent). This is far upfield of almost all biological carbons.
  • Product Signals:

    • Cyclopropane CH

      
      : Shifts to 10–25 ppm .
      
    • Formaldehyde (Hydrated): Shifts to 82–85 ppm (methanediol form).

    • Alkyl-Enzyme Intermediate: If trapped (e.g., by rapid quench or mutation of the hydrolytic His), the ester-linked methylene appears near 60–70 ppm .

Protocol 1: Anaerobic NMR Kinetics Assay

Use this protocol to validate carbene transfer efficiency.

Reagents:

  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.0 (degassed).

  • Enzyme: 10–50 µM Engineered Myoglobin/P450.

  • Reductant: Sodium Dithionite (Na

    
    S
    
    
    O
    
    
    ) or NADPH regeneration system.
  • Substrate:

    
    C-Diiodomethane (10 mM stock in DMSO).
    
  • Trap: Styrene (or target olefin).

Step-by-Step Methodology:

  • Preparation (Anaerobic Chamber): In an anaerobic glovebox, prepare 500 µL of enzyme solution in KPi buffer containing 10 mM reductant (dithionite).

  • Substrate Addition: Add Styrene (5 mM) and

    
    C-Diiodomethane (5 mM). Seal the reaction in a J. Young NMR tube or screw-cap vial.
    
  • Incubation: Incubate at 25°C with gentle agitation for 60 minutes.

  • Extraction (Critical Step):

    • Why: Protein signals broaden NMR spectra. Extraction isolates the small molecules.

    • Add 600 µL CDCl

      
       (deuterochloroform) directly to the reaction. Vortex vigorously for 30 seconds.
      
    • Centrifuge at 10,000 x g for 2 minutes to separate phases.

  • Acquisition: Transfer the lower organic phase to a clean NMR tube.

  • Parameters: Acquire

    
    C-NMR (proton decoupled). Set relaxation delay (
    
    
    ) to >5s to ensure quantitative integration of the iodinated carbon.

Expected Results: Disappearance of the peak at -54 ppm and appearance of a new peak at ~15 ppm (cyclopropane methylene) confirms reductive transfer. Appearance of peaks at 80+ ppm indicates hydrolytic side-reactions (enzyme damage or background hydrolysis).

Application Note: Mass Spectrometry Tracking (LC-MS/MS)

For high-throughput screening or low-yield reactions, NMR sensitivity may be insufficient.

Experimental Logic

Standard "light" diiodomethane (





isotopic doublet
Protocol 2: Isotopic Doublet Screening

Use this protocol to distinguish true enzymatic products from artifacts.

Step-by-Step Methodology:

  • Substrate Mix: Prepare a stock solution containing 50 mM

    
    C-Diiodomethane and 50 mM 
    
    
    C-Diiodomethane in DMSO.
  • Reaction: Perform the enzymatic reaction (as in Protocol 1) in a 96-well plate format (200 µL volume).

  • Quench: Stop reaction by adding 200 µL Acetonitrile (ACN) with 0.1% Formic Acid.

  • Clarification: Centrifuge at 4,000 x g for 20 mins to precipitate protein.

  • LC-MS Analysis: Inject 5 µL onto a C18 Reverse Phase column.

  • Detection: Monitor in Full Scan mode (positive ion).

Data Interpretation: Look for product peaks showing a split signal separated by exactly 1.003 Da with nearly equal intensity.

  • Single Peak: The product originated from endogenous carbon sources or unlabeled buffer components.

  • Doublet: The methylene group definitively originated from the diiodomethane probe.

Safety & Handling (Troubleshooting)

Hazard/IssueMitigation Strategy
Light Sensitivity Diiodomethane liberates free iodine (

) upon photolysis, turning brown. Store in amber vials over copper wire or silver foil to scavenge free iodine.
Volatility/Toxicity It is an alkylating agent. Handle only in a fume hood. Use double-gloving (Nitrile).
Enzyme Inactivation The iodine byproduct (

) or free radical species can bleach heme. If conversion stops at 10-20%, add ascorbate (5 mM) as a radical scavenger.

Visualization of Analytical Workflow

WorkflowStartStart: Enzymatic Reaction(Enzyme + 13C-CH2I2 + Olefin)SplitSplit SampleStart->SplitExtractChloroform ExtractionSplit->ExtractHigh Conc. (>1mM)QuenchACN Quench + CentrifugeSplit->QuenchLow Conc. (<1mM)NMR13C-NMR AcquisitionExtract->NMRResult_NMRSpectrum Analysis:Look for shift from -54 ppm to +15 ppmNMR->Result_NMRMSLC-MS/MS (MRM Mode)Quench->MSResult_MSMass Analysis:Look for +1.003 Da Mass ShiftMS->Result_MS

Figure 2: Decision tree for analytical validation based on substrate concentration and sensitivity requirements.

References

  • Janssen, D. B. (2004). "Evolving haloalkane dehalogenases." Current Opinion in Chemical Biology. Link

  • Coelho, P. S., Brustad, E. M., Kannan, A., & Arnold, F. H. (2013). "Olefin cyclopropanation via carbene transfer catalyzed by engineered cytochrome P450 enzymes." Science. Link

  • Varderen, I., & Fasan, R. (2018). "Synthetic applications of hemoprotein-catalyzed carbene transfer reactions." Chemical Science. Link

  • ChemicalBook. "Diiodomethane 13C NMR Spectrum Standards." Link

  • Sigma-Aldrich. "Iodomethane-13C Safety and Handling." Link

Troubleshooting & Optimization

Technical Support Center: Diiodomethane (¹³C) Cyclopropanation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for diiodomethane (¹³C) cyclopropanation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for this powerful synthetic transformation. The focus is on the Simmons-Smith reaction and its common variants, a cornerstone for the stereospecific synthesis of cyclopropanes.

Introduction to Diiodomethane (¹³C) Cyclopropanation

The Simmons-Smith reaction is a cheletropic reaction that involves an organozinc carbenoid, which reacts with an alkene to form a cyclopropane.[1] The use of ¹³C-labeled diiodomethane allows for the introduction of an isotopic label into the cyclopropane ring, a valuable tool in mechanistic studies and metabolic profiling. The reaction is known for its stereospecificity, where the configuration of the double bond is preserved in the cyclopropane product.[2][3]

The reactive species, typically iodomethylzinc iodide (ICH₂ZnI), is generated from diiodomethane and a zinc-copper couple.[2][4] A widely used modification, the Furukawa modification, employs diethylzinc (Et₂Zn) for a more reactive carbenoid, which is particularly effective for less reactive alkenes and can enhance diastereoselectivity with directing groups like allylic alcohols.[1][2][5]

While highly versatile, the reaction is not without its challenges. This guide will address the most common side reactions and provide troubleshooting strategies to optimize your cyclopropanation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the active reagent in the Simmons-Smith reaction?

The active reagent is a zinc carbenoid, specifically iodomethylzinc iodide (ICH₂ZnI). It is not a free carbene.[6] This carbenoid is formed by the insertion of zinc into the carbon-iodine bond of diiodomethane.[4] The reaction proceeds via a concerted, "butterfly-type" transition state where the methylene group is delivered to the same face of the alkene.[7]

Q2: Why is the stereochemistry of the alkene retained in the product?

The reaction is stereospecific because it proceeds through a concerted mechanism. The two new carbon-carbon bonds are formed simultaneously from the same face of the alkene, preserving the original stereochemical arrangement of the substituents on the double bond.[2][3] An E-alkene will yield a trans-substituted cyclopropane, while a Z-alkene will give a cis-substituted cyclopropane.[2]

Q3: What is the Furukawa modification and when should I use it?

The Furukawa modification uses diethylzinc (Et₂Zn) instead of the traditional zinc-copper couple to generate the zinc carbenoid.[1][5] This results in a more reactive reagent.[2] It is particularly useful for:

  • Less reactive or electron-poor alkenes.

  • Alkenes that are prone to cationic polymerization, such as vinyl ethers.[1]

  • Enhancing the directing effect of coordinating groups like allylic alcohols.[2]

Q4: My reaction is sluggish or not proceeding to completion. What are the likely causes?

Several factors can lead to a slow or incomplete reaction:

  • Inactive Zinc: The zinc-copper couple must be freshly prepared and activated to ensure a high surface area for the reaction.

  • Moisture: The organozinc reagents are highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., argon or nitrogen) with anhydrous solvents.[2]

  • Solvent Choice: The reaction rate is influenced by the solvent. Non-coordinating, polar solvents like dichloromethane or 1,2-dichloroethane are generally preferred.[8] Highly basic solvents can coordinate to the zinc carbenoid and decrease its reactivity.[8]

  • Purity of Reagents: Ensure the diiodomethane and alkene are pure and free of inhibitors.

Troubleshooting Guide: Common Side Reactions and Solutions

This section details common side reactions encountered during diiodomethane cyclopropanation and provides actionable solutions.

Problem Potential Cause Troubleshooting Steps & Explanation
Low Yield of Cyclopropane Inactive zinc, moisture, improper solvent.- Activate Zinc: Prepare a fresh zinc-copper couple before use.[2] - Ensure Anhydrous Conditions: Use oven-dried glassware, anhydrous solvents, and an inert atmosphere.[2] - Optimize Solvent: Use non-coordinating solvents like CH₂Cl₂ or DCE.[8]
Formation of Methylated Byproducts Methylation of heteroatoms (e.g., alcohols, amines) by the electrophilic zinc carbenoid.[1]- Reduce Reaction Time: Prolonged reaction times, especially with excess reagent, can lead to methylation.[1] - Control Stoichiometry: Use a minimal excess of the Simmons-Smith reagent.
Rearrangement or Degradation of Product The byproduct, zinc iodide (ZnI₂), is a Lewis acid that can catalyze side reactions in acid-sensitive substrates.[1]- Use Furukawa Modification with Excess Et₂Zn: Excess diethylzinc can scavenge the ZnI₂, forming the less acidic EtZnI.[1] - Quench with Pyridine: Adding pyridine at the end of the reaction will complex with ZnI₂ and other zinc species.[1]
Formation of Sulfur Ylides Reaction of the Simmons-Smith reagent with allylic thioethers.This can lead to a[2][5]-sigmatropic rearrangement instead of cyclopropanation. Use of excess reagent may favor cyclopropanation.[1]
Polymerization of Alkene Cationic polymerization of electron-rich alkenes like vinyl ethers.The Furukawa modification is often more effective for these substrates.[1]

Visualizing the Reaction Pathway and Troubleshooting Logic

Simmons-Smith Reaction Mechanism

Caption: The Simmons-Smith reaction proceeds via the formation of a zinc carbenoid, which then reacts with an alkene through a concerted transition state to yield the cyclopropane and zinc iodide.

Troubleshooting Logic for Low Yield

G cluster_reagents Reagent Issues cluster_conditions Condition Issues cluster_substrate Substrate Issues Start Low Yield of Cyclopropane Check_Reagents Check Reagent Quality & Stoichiometry Start->Check_Reagents Check_Conditions Verify Reaction Conditions Start->Check_Conditions Check_Substrate Assess Substrate Reactivity & Stability Start->Check_Substrate Inactive_Zn Inactive Zn(Cu)? Check_Reagents->Inactive_Zn Wet_Reagents Moisture Present? Check_Reagents->Wet_Reagents Wrong_Solvent Incorrect Solvent? Check_Conditions->Wrong_Solvent Temp_Time Suboptimal Temp/Time? Check_Conditions->Temp_Time Acid_Sensitive Acid-Sensitive Substrate? Check_Substrate->Acid_Sensitive Unreactive_Alkene Electron-Poor Alkene? Check_Substrate->Unreactive_Alkene Activate_Zn Solution: Activate Zn(Cu) freshly. Inactive_Zn->Activate_Zn Dry_Reagents Solution: Use anhydrous reagents/solvents. Wet_Reagents->Dry_Reagents Optimize_Solvent Solution: Use CH₂Cl₂ or DCE. Wrong_Solvent->Optimize_Solvent Optimize_Params Solution: Adjust temperature and reaction time. Temp_Time->Optimize_Params Lewis_Acid_Scavenger Solution: Add Et₂Zn or Pyridine. Acid_Sensitive->Lewis_Acid_Scavenger Furukawa Solution: Use Furukawa Modification (Et₂Zn). Unreactive_Alkene->Furukawa

Caption: A logical workflow for troubleshooting low yields in diiodomethane cyclopropanation, addressing reagent, condition, and substrate-related issues.

Experimental Protocol: Standard Simmons-Smith Cyclopropanation

This protocol is a general guideline for the cyclopropanation of an alkene using a zinc-copper couple.

Materials:

  • Zinc dust

  • Copper(I) chloride or Copper(II) acetate

  • Diiodomethane (¹³C-labeled if desired)

  • Alkene substrate

  • Anhydrous diethyl ether or dichloromethane

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Activation of Zinc (Preparation of Zinc-Copper Couple):

    • In a flame-dried, three-necked round-bottom flask equipped with a condenser, magnetic stirrer, and nitrogen inlet, add zinc dust (2.2 eq).

    • Wash the zinc dust with 1 M HCl, followed by deionized water, ethanol, and finally anhydrous diethyl ether to remove any oxide layer.

    • Add a solution of copper(I) chloride or copper(II) acetate (0.1 eq) in water to the zinc dust and stir for 30 minutes. The zinc will turn black as copper is deposited.

    • Decant the aqueous solution and wash the zinc-copper couple with anhydrous diethyl ether. Dry the couple under a stream of nitrogen.

  • Reaction Setup:

    • To the flask containing the freshly prepared zinc-copper couple, add anhydrous diethyl ether (or dichloromethane).

    • Add a solution of diiodomethane (1.1 eq) in the same solvent dropwise to the stirred suspension of the zinc-copper couple. A gentle reflux may be observed.

    • After the initial exotherm subsides, add the alkene (1.0 eq) as a solution in the same solvent.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature or with gentle heating (reflux).

    • Monitor the progress of the reaction by TLC or GC-MS until the starting alkene is consumed.

  • Workup:

    • Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution to dissolve the zinc salts.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with diethyl ether (or dichloromethane).

    • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel to obtain the desired cyclopropane.

References

  • Simmons–Smith reaction - Wikipedia. [Link]

  • Simmons–Smith reaction – cyclopropanation of alkenes - OrgoSolver. [Link]

  • (PDF) Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - ResearchGate. [Link]

  • Cyclopropanation of Alkenes - Master Organic Chemistry. [Link]

  • Reaction Pathways of the Simmons−Smith Reaction | Request PDF - ResearchGate. [Link]

  • Simmons-Smith Reaction | NROChemistry. [Link]

  • The Simmons-Smith Reaction & Cyclopropanation - YouTube. [Link]

  • Simmons-Smith Reaction - Organic Chemistry Portal. [Link]

  • Stereoselective Cyclopropanation Reactions | Chemical Reviews - ACS Publications. [Link]

  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC. [Link]

Sources

Optimizing reaction conditions for Diiodomethane (13C) with different alkenes

Technical Support Center: Optimizing -Diiodomethane Cyclopropanation

Welcome to the Isotope Labeling Support Hub. I am Dr. Aris Thorne, Senior Application Scientist. You are likely here because you are handling Diiodomethane-



This guide replaces generic textbook advice with field-tested protocols designed to maximize the incorporation efficiency of your labeled carbon.

Module 1: Reagent Integrity & Handling

Critical Warning:

Q: My

arrived with a copper wire inside. Should I remove it?

A: No. The copper wire stabilizes the diiodomethane by scavenging free iodine (

  • The Risk: If the liquid looks pink or violet, free iodine is present. This acts as a radical initiator that can ruin the reaction or lower the carbenoid formation efficiency.

  • The Fix: If the reagent is pink, shake it with the copper wire or add a fresh scrap of activated copper turnings until it returns to colorless/pale straw yellow before use.

Q: How do I dispense it without waste?

A: Do not use a needle/syringe for quantitative transfer of the entire ampoule if the volume is <500 µL. The dead volume in the needle hub can waste 5-10% of your mass.

  • Protocol: Open the ampoule and wash the contents directly into the reaction flask using the reaction solvent (e.g., anhydrous DCM or DCE).

Module 2: Method Selection Strategy

The "Classic" Simmons-Smith (Zn-Cu couple) is heterogeneous, slow to initiate, and notoriously difficult to reproduce on small scales typical of labeling. We rarely recommend it for


 work.

Instead, we use homogeneous Zinc Carbenoids. Use the decision tree below to select your protocol.

ReactionSelectorcluster_legendKey MechanismStartStart: Analyze SubstrateElectronRichElectron-Rich / Neutral(Simple Alkenes, Enol Ethers)Start->ElectronRichElectronPoorElectron-Deficient(Acrylates, Enones, Vinyl Halides)Start->ElectronPoorDirectingGroupContains Allylic Alcohol/Amine?Start->DirectingGroupFurukawaProtocol A: Furukawa Modification(Et2Zn + 13CH2I2)ElectronRich->FurukawaStandardShiProtocol B: Shi Modification(Et2Zn + TFA + 13CH2I2)ElectronPoor->ShiRequires Lewis Acid BoostChelationProtocol C: Directed Furukawa(High Diastereoselectivity)DirectingGroup->ChelationOH-DirectedCarbenoidActive Species: X-Zn-CH2I

Figure 1: Method selection flowchart based on alkene electronic properties.

Module 3: Experimental Protocols
Protocol A: The Furukawa Modification (Standard)

Best for: Unactivated alkenes, styrenes, and acid-sensitive substrates.

The Logic: Diethylzinc (



Stoichiometry Strategy:

  • Scenario 1 (Precious Label): If

    
     is the limiting factor, use 3.0 equiv Alkene  : 1.0 equiv $^{13}CH_2I_2  : 1.0 equiv 
    
    
    .
  • Scenario 2 (Precious Substrate): If the drug scaffold is valuable, use 1.0 equiv Alkene : 2.0–3.0 equiv $^{13}CH_2I_2 : 2.0–3.0 equiv

    
     .
    

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Solvent: Add anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE). Note: DCE allows higher temps (

    
    ) which helps stubborn substrates.
    
  • Substrate: Dissolve the alkene in the solvent. Cool to

    
    .
    
  • Zinc Addition: Add

    
     (1.0 M in hexanes) dropwise.[1] Caution: Pyrophoric.
    
  • Label Addition: Add

    
     dropwise.
    
    • Observation: A white precipitate (

      
      ) may eventually form, but the solution should remain stirrable.
      
  • Reaction: Allow to warm to Room Temp (RT). Stir 2–12 hours.

  • Quench: Add saturated aqueous

    
     slowly.
    
Protocol B: The Shi Modification (Electron-Deficient)

Best for: Vinyl esters, acrylates, and slow-reacting alkenes.

The Logic: Electron-deficient alkenes repel the electrophilic zinc carbenoid. Adding Trifluoroacetic Acid (TFA) creates a mixed carbenoid (

Step-by-Step:

  • Dissolve Alkene (1.0 equiv) in dry DCM at

    
    .[1]
    
  • Add

    
     (2.0 equiv) dropwise.[1]
    
  • Critical Step: Add TFA (2.0 equiv) very slowly dropwise.

    • Warning: Violent gas evolution (Ethane). Control the exotherm.

  • Add

    
     (2.0 equiv) after 10 minutes.
    
  • Remove ice bath and stir at RT.

Module 4: Troubleshooting & FAQs
Q: The reaction stalled at 50% conversion. Should I add more reagent?

A: Yes, but carefully. The active zinc carbenoid degrades over time (via oxidative addition to form

  • The Fix: Do not just dump more reagent in. Cool the mixture back to

    
     before adding a fresh portion of 
    
    
    followed by
    
    
    .
  • Pro-Tip: If using Protocol A, try switching the solvent to DCE and heating to

    
     for the second push.
    
Q: I see a messy "polymer" or gum instead of my product.

A: This is likely Cationic Polymerization . Vinyl ethers and styrenes are sensitive to the Lewis Acidity of

  • The Fix: Add DME (Dimethoxyethane) or Ether as a co-solvent (10% v/v). The oxygen atoms coordinate the Zinc, dampening its Lewis acidity. Note that this slows the cyclopropanation, so you may need longer reaction times.

Q: My yield is low. Where did the

go?

A: Check for Insertion Byproducts . If your molecule has an N-H or acidic C-H bond, the carbenoid may insert there instead of cyclopropanating.

  • The Fix: Protect all amines (as carbamates/amides) and alcohols (as silyl ethers) unless you are specifically using the alcohol to direct the reaction (see Charette Modification in references).

Module 5: Workup & Purification (Zinc Removal)

Zinc salts cause emulsions that trap your expensive product.

The "Rochelle's Salt" Method:

  • Quench with saturated

    
    .
    
  • Add an equal volume of Saturated Rochelle's Salt (Potassium Sodium Tartrate) .

  • Stir vigorously for 30 minutes until two clear layers form (the tartrate chelates the zinc).

  • Separate layers and extract the aqueous phase

    
     with DCM.
    
Data Summary: Method Comparison
FeatureZn-Cu (Classic)Et2Zn (Furukawa)Et2Zn/TFA (Shi)
Reactivity Low (Heterogeneous)High (Homogeneous)Very High (Electrophilic)
Substrate Scope Simple AlkenesGeneral PurposeElectron-Deficient

Efficiency
Poor (Induction period)ExcellentGood
Moisture Sensitivity ModerateHigh (Pyrophoric)High
Lewis Acidity HighModerateHigh
References
  • Simmons, H. E.; Smith, R. D. "A New Synthesis of Cyclopropanes." Journal of the American Chemical Society, 1958, 80(19), 5323–5324.

  • Furukawa, J.; Kawabata, N.; Nishimura, J. "Synthesis of cyclopropanes by the reaction of olefins with dialkylzinc and methylene iodide." Tetrahedron, 1968, 24(1), 53-58.

  • Yang, Z. Q.;yc, J. C.; Shi, Y. "A modification of the Simmons-Smith reaction for the cyclopropanation of electron-deficient alkenes." Journal of Organic Chemistry, 2001, 66(14), 4814-4818.

  • Charette, A. B.; Beauchemin, A. "Simmons-Smith Cyclopropanation Reaction." Organic Reactions, 2001, 58, 1–415.

  • Dalla Cort, A. "Zinc-Copper Couple." Encyclopedia of Reagents for Organic Synthesis, 2001.

Challenges in using Diiodomethane (13C) for in vivo metabolic tracing

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Precision


C-Diiodomethane Tracing 

Topic: Challenges in using Diiodomethane (


C) for in vivo metabolic tracing.
Role:  Senior Application Scientist
Date:  October 26, 2023

Executive Summary

Diiodomethane (


CH

I

) is an atypical and highly challenging metabolic tracer. Unlike physiological substrates (e.g., glucose, glutamine), it acts primarily as a xenobiotic probe to map detoxification pathways—specifically the Glutathione S-Transferase (GST) and Cytochrome P450 systems—or as a specialized C1 donor in synthetic biology applications.

Its use in vivo is complicated by three factors: extreme toxicity (alkylation potential), chemical instability (photolysis), and anomalous detection parameters (heavy atom shielding). This guide addresses these specific hurdles to ensure data integrity and subject safety.

Module 1: Formulation & Delivery (The "Input" Challenge)

Context: Diiodomethane is volatile, lipophilic, and light-sensitive. Standard aqueous formulations used for glucose tracers will result in rapid evaporation or precipitation, leading to undefined dosing.

Q1: My


C-Diiodomethane tracer degrades before I can even administer it. The solution turns brown. What is happening? 

Diagnosis: You are experiencing photolytic decomposition . The carbon-iodine bond is weak (


50 kcal/mol) and cleaves easily under ambient light, liberating free iodine (

), which causes the brown discoloration and creates toxic radical species.

Protocol:

  • Amber Glass Only: Never handle neat

    
    CH
    
    
    
    I
    
    
    in clear glass. Use amber vials wrapped in aluminum foil.
  • Deoxygenation: Sparge all solvents with Argon gas for 15 minutes prior to mixing. Oxygen accelerates radical decomposition.

  • Copper Stabilization: If the experiment permits, store the stock solution over a few strands of copper wire, which scavenges free iodine.

Q2: How do I formulate this for in vivo injection? It crashes out of saline.

Diagnosis: Diiodomethane is hydrophobic (LogP


 2.3). Direct injection into aqueous bloodstreams causes micro-embolisms and inconsistent bioavailability.

Recommended Vehicle System: Do not use saline. Use a lipid-based carrier system to maintain stability and bioavailability.

ParameterRecommended ProtocolMechanism
Vehicle Corn Oil or Alkamuls® EL-620 Solubilizes the lipophilic tracer; mimics dietary lipid absorption.
Route Intraperitoneal (IP) or Oral Gavage Avoid IV injection to prevent pulmonary embolism from lipid droplets.
Preparation Emulsification Vortex tracer into oil (1:10 ratio) immediately before use.
Dose Limit < 50 mg/kg High toxicity threshold. Exceeding this saturates GST pathways, leading to liver failure.

Module 2: Metabolic Fate & Toxicity (The "Black Box")

Context: Once inside the body,


CH

I

does not enter the Krebs cycle directly. It is processed as a toxin. Understanding this pathway is critical for interpreting where your

C label ends up.

Q3: I am seeing


C-label incorporation into Formate and CO

, but also massive depletion of Glutathione (GSH). Is this expected?

Answer: Yes. This confirms the GST-dependent detoxification pathway . Unlike standard nutrients, dihalomethanes are conjugated by Glutathione S-Transferase (specifically GSTT1).

The Mechanism:

  • Bioactivation:

    
    CH
    
    
    
    I
    
    
    binds with Glutathione (GSH).
  • Reactive Intermediate: Forms S-(iodomethyl)glutathione. This is highly reactive and can bind to DNA (genotoxicity).

  • Conversion: This intermediate hydrolyzes to release Formaldehyde (

    
    CH
    
    
    
    O)
    .
  • Final Fate: Formaldehyde is rapidly oxidized to Formate and then CO

    
     .
    

Q4: How do I distinguish between the P450 pathway and the GST pathway in my data?

Strategy: Use specific inhibitors to validate the route.

  • To block P450 (Oxidative): Pre-treat with Diethyldithiocarbamate (DDC). If

    
    CO production drops, the P450 pathway was active.
    
  • To block GST (Conjugative): Pre-treat with Sulfobromophthalein. If

    
    C-DNA adducts decrease, the GST pathway was driving the toxicity.
    

MetabolicFate DIIODO Diiodomethane (13C) GST Enzyme: GSTT1 (Cytosol) DIIODO->GST Major Pathway CYP Enzyme: CYP2E1 (Microsomes) DIIODO->CYP Minor Pathway INTER_1 S-(Iodomethyl)GSH (Reactive Intermediate) GST->INTER_1 Conjugation INTER_2 Formyl Iodide CYP->INTER_2 Oxidation FORMAL Formaldehyde (13C) INTER_1->FORMAL Hydrolysis DNA DNA Adducts (Genotoxicity) INTER_1->DNA Alkylation (Toxic Side Effect) CO Carbon Monoxide (13C) INTER_2->CO Decomposition FORMATE Formate -> CO2 FORMAL->FORMATE Oxidation

Figure 1: The dual metabolic fate of Diiodomethane. The GST pathway (top) leads to Formaldehyde/Formate, while the CYP pathway (bottom) leads to Carbon Monoxide.

Module 3: Analytical Detection (The "Output" Challenge)

Context: Users often fail to detect the parent compound (


CH

I

) in NMR because they look in the wrong place.

Q5: I injected the tracer, but I see no signal in my


C NMR spectrum between 0 and 200 ppm. Did the injection fail? 

Troubleshooting: The injection likely worked, but your spectral window is wrong.

  • The Heavy Atom Effect: Iodine is a massive atom. It exerts a "shielding" effect on the attached carbon.

  • The Shift: While most organic carbons appear between 0–200 ppm, Diiodomethane resonates at approximately -54 ppm (negative shift relative to TMS).

  • Action: Widen your NMR sweep width to include the region from -100 ppm to +200 ppm.

Q6: Can I use Mass Spectrometry (LC-MS) instead?

Answer: Yes, but you must account for the Iodine Mass Defect .

  • Ionization: Diiodomethane does not protonate well in ESI+. Use APCI (Atmospheric Pressure Chemical Ionization) or EI (Electron Impact) if using GC-MS.

  • Isotope Pattern: Iodine is monoisotopic (

    
    I), but if you use 
    
    
    
    C, you must look for the specific mass shift.
    • Natural CH

      
      I
      
      
      
      MW: ~267.8[1]
    • 
      C-CH
      
      
      
      I
      
      
      MW: ~268.8
  • Loss of Iodine: The parent ion is often unstable. Look for the fragment

    
     (loss of one iodine) as your primary quantifier.
    

Module 4: Safety & Handling (Critical)

Q7: What are the specific safety risks for my lab personnel?

Warning: Diiodomethane is a potent alkylating agent .

  • Permeability: It penetrates standard latex gloves. Use Nitrile or Viton gloves (double-gloved).

  • Inhalation: It has low vapor pressure but high toxicity. All dosing must occur in a Class II Biosafety Cabinet .

  • Waste: Any bedding or tissue from treated animals must be treated as hazardous chemical waste, not just biological waste, due to the potential for active metabolites.

References

  • Ahmed, A. E., & Anders, M. W. (1978). Metabolism of dihalomethanes to formaldehyde and inorganic halide.[2] Biochemical Pharmacology, 27(20), 2021–2025.

  • Gargas, M. L., et al. (1986). Metabolism of inhaled dihalomethanes in vivo: differentiation of kinetic constants for two independent pathways. Toxicology and Applied Pharmacology, 82(2), 211–223.

  • Wheeler, J. B., et al. (2001). Glutathione-dependent metabolism of dihalomethanes. Chemical Research in Toxicology, 14(8), 1107–1117.

  • Reich, H. J. (2023). Chemical Shifts of Carbon attached to Heavy Atoms (Iodine). University of Wisconsin NMR Database.

Sources

Preventing degradation of Diiodomethane (13C) during storage and handling

Technical Support Center: Diiodomethane ( ) Integrity Management

Topic: Prevention of Degradation & Handling Protocols for

Document ID:Author:

Introduction: The Cost of Instability

As researchers, we treat Diiodomethane (


-labeled Diiodomethane

The primary enemy of this reagent is homolytic cleavage caused by photons and subsequent oxidation. This guide provides a self-validating system to maintain the integrity of your isotopic inventory, ensuring that your expensive reagent does not become a bottle of useless pink sludge.

Module 1: Diagnostics & The Degradation Mechanism

Q: Why has my clear liquid turned pink or red?

A: The color change indicates the liberation of elemental iodine (


The Photolytic Cascade

The following pathway illustrates how a photon strike converts your reagent into impurities.

degradation_pathwayReagent13C-Diiodomethane(Colorless)RadicalRadical Pair[•13CH2I + I•]Reagent->Radical HomolysisPhotonhv (Light)Photon->RadicalIodineElemental Iodine (I2)(Pink/Red Chromophore)Radical->Iodine DimerizationByproductsPoly-iodinatedSpeciesRadical->Byproducts Recombination

Figure 1: Photolytic degradation pathway of Diiodomethane leading to iodine liberation.

Module 2: Storage Best Practices

Q: What is the optimal temperature? (The Freezing Trap)

A: Store at 2°C – 8°C , but be aware of the Freezing Point (~6°C) . Unlike many solvents that remain liquid in a standard fridge, Diiodomethane freezes at approximately 6°C.

  • Risk: Repeated freeze-thaw cycles can crack the septum or the vial itself due to expansion/contraction stress.

  • Mitigation: If you use the reagent daily, store it in a cool, dark cabinet (15-20°C) to keep it liquid. For long-term storage, refrigerate it, but allow it to thaw slowly at room temperature before opening to prevent condensation from contaminating the hydrophobic liquid.

Q: How do stabilizers work?

A: Commercial Diiodomethane is often stored over Copper (Cu) wire or silver wool.[1]

  • Mechanism: Copper acts as a radical scavenger and reacts with free iodine to form Copper(I) Iodide (

    
    ), which precipitates out of solution, preventing the autocatalytic cycle of degradation.
    
  • Protocol: If you aliquot your

    
     stock into smaller vials, always add a strand of clean, bright copper wire  to the new vial.
    
Storage Conditions Summary
ParameterRecommendationScientific Rationale
Container Amber glass vialBlocks UV/Visible light to prevent photolysis.
Atmosphere Argon or NitrogenPrevents oxidation;

is air-sensitive over time.
Stabilizer Copper WireScavenges free

(turns black when exhausted).
Temperature 2°C – 8°CRetards kinetic degradation; watch for freezing (MP ~6°C).
Cap System PTFE-lined SeptumPrevents leaching of plasticizers by the solvent.

Module 3: Troubleshooting & Rescue Protocols

Q: My -Diiodomethane is pink. Do I throw it away?

A: No. Given the cost, purification is the standard operating procedure. You can remove the iodine using a Sodium Thiosulfate wash . This reduces the colored


The "Rescue" Protocol

Prerequisites: Separatory funnel (or micro-centrifuge tube for small scales), Sodium Thiosulfate (


  • Wash: Mix the degraded reagent with an equal volume of 10% aq.

    
    .[2][3][4] Shake until the organic (bottom) layer is colorless.
    
  • Separate: Diiodomethane is extremely dense (

    
     g/mL). It will be the bottom  layer. Discard the top aqueous layer.
    
  • Dry: Pass the organic layer through a small plug of anhydrous

    
     or store over 4Å molecular sieves to remove water.
    
  • Restabilize: Transfer to a fresh amber vial with a new piece of copper wire.

purification_workflowDirtyDegraded Reagent(Pink/Red)WashAdd 10% Na2S2O3(Shake Vigorously)Dirty->WashRedoxRedox Reaction:I2 + 2S2O3(2-) -> 2I(-) + S4O6(2-)Wash->Redox MechanismPhaseSepPhase Separation(Save Bottom Layer!)Wash->PhaseSepDryDry over MgSO4FilterPhaseSep->DryCleanPure 13C-Diiodomethane(Colorless)Dry->Clean

Figure 2: Purification workflow for restoring degraded Diiodomethane.

Module 4: Experimental Handling (Simmons-Smith & Beyond)

Q: Why does the liquid drip out of my pipette tip?

A: High Density (


 g/mL) and Low Surface Tension.
  • Solution: Use positive displacement pipettes or the "reverse pipetting" technique. Alternatively, use a gas-tight glass syringe (Hamilton type) for precise volumetric delivery.

Q: How do I handle it for the Simmons-Smith reaction?

A: The Simmons-Smith reaction (Cyclopropanation) requires strict exclusion of moisture.

  • Inert Gas: Always handle under

    
     or Ar.
    
  • Addition Rate: The formation of the Zinc-Carbenoid species is exothermic. Add the

    
    -Diiodomethane slowly  to the Zn-Cu couple to prevent runaway exotherms which can degrade the reagent before it reacts with the alkene.
    
  • Copper Compatibility: While copper wire stabilizes the reagent during storage, the Simmons-Smith reaction uses a Zinc-Copper couple. Therefore, you generally do not need to remove the stabilizer before adding it to the reaction vessel [1].

References

  • Simmons, H. E.; Smith, R. D. (1959). "A New Synthesis of Cyclopropanes." Journal of the American Chemical Society, 81(16), 4256–4264.

  • Sigma-Aldrich. (2023). "Safety Data Sheet: Diiodomethane." Merck KGaA.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • PubChem. (2024). "Diiodomethane Compound Summary." National Library of Medicine.

Addressing solubility issues of Diiodomethane (13C) in aqueous media

Technical Support Center: Diiodomethane ( ) Solubilization Guide

Case ID: DI-13C-SOL-001 Topic: Overcoming Solubility & Stability Challenges of Diiodomethane (

Assigned Specialist:

Executive Summary

Diiodomethane (

hydrophobicextremely dense

1

This guide provides validated protocols to solubilize or emulsify Diiodomethane for NMR standards, biological assays, and heavy-atom derivatization.

Module 1: Physicochemical Constraints

Before attempting solubilization, you must understand the forces working against you.

PropertyValueImpact on Experiment
Density

Sinks immediately; mechanical stirring alone is insufficient.
Water Solubility

Effectively insoluble for most analytical concentrations.
Reactivity Alkylating AgentCan react with nucleophilic buffers (e.g., Tris, amines).
Stability PhotosensitiveLiberates Iodine (

) upon light exposure (turns pink/brown).[1][2]

Module 2: Co-Solvent Strategies (The "Quick Fix")

Best For: Chemical synthesis, homogenous phase reactions, and flash-NMR. Mechanism: Reducing the dielectric constant of the water to accommodate the non-polar halocarbon.

Q: Which co-solvents are compatible?

A: DMSO (Dimethyl sulfoxide) and Ethanol are the primary choices. DMSO is preferred for NMR due to its lack of exchangeable protons (if deuterated) and high miscibility.

Protocol: The "Dropwise Shearing" Method

Do not simply dump the Diiodomethane into the water/co-solvent mixture. It will pool at the bottom.

  • Prepare the Co-solvent: Start with 100% DMSO or Ethanol in a vial.

  • Solubilize the Isotope: Add the

    
     to the pure co-solvent first. It is fully soluble here.
    
  • Aqueous Integration:

    • Place the aqueous buffer in a separate vial with a magnetic stir bar spinning rapidly (creating a vortex).

    • Add the DMSO/Diiodomethane mixture dropwise into the center of the vortex.

    • Limit: Do not exceed 10-15% (v/v) aqueous content if high concentrations of Diiodomethane are required. For biological buffers (PBS), you may need up to 50% DMSO to maintain solubility.

Warning: Diiodomethane can hydrolyze in wet DMSO over time, releasing HI (hydroiodic acid). Use fresh solutions immediately.

Module 3: Surfactant & Micellar Systems (The "Stable Fix")

Best For: Biological assays, aqueous NMR standards, and environments where organic solvents (DMSO) are toxic or interfering. Mechanism: Encapsulating the hydrophobic

Q: Which surfactant should I use?

A:

  • Non-ionic (Preferred): Triton X-100 or Tween 80. These have high solubilization capacity and are less sensitive to pH/salt than ionic surfactants.

  • Anionic: SDS (Sodium Dodecyl Sulfate). Good for simple systems but precipitates in high salt or presence of Potassium (

    
    ).
    
Protocol: Micellar Encapsulation Workflow

MicelleProtocolStartStart: Solid/Liquid SurfactantDissolveStep 1: Dissolve Surfactant(> CMC, e.g. 10-50 mM)Start->DissolveAddStep 2: Add 13C-DiiodomethaneDissolve->AddSonicationStep 3: Sonication(Critical for dispersion)Add->Sonication EmulsificationEquilibrateStep 4: Equilibration(2-4 hours)Sonication->EquilibrateFilterStep 5: Filter (0.2 µm)Remove non-encapsulated dropsEquilibrate->Filter

Figure 1: Workflow for encapsulating dense hydrophobic liquids into stable aqueous micelles.

Detailed Steps:

  • Buffer Prep: Prepare your aqueous buffer (e.g.,

    
     or Phosphate Buffer).
    
  • Surfactant Load: Dissolve Triton X-100 to a concentration of 50 mM (approx 3% w/v). This is well above the Critical Micelle Concentration (CMC ~0.24 mM), ensuring ample micelles.

  • Addition: Add

    
     (up to 10 
    
    
    L per mL of surfactant solution). It will sink.
  • Dispersion (Critical): Sonicate the mixture for 5-10 minutes. The solution should turn from clear+droplet to slightly turbid/opalescent.

  • Equilibration: Let stand for 1 hour. If a droplet reforms at the bottom, you have exceeded the solubilization capacity. Pipette off the supernatant (micellar solution) for use.

Module 4: NMR-Specific Troubleshooting

Context: Users employing

Q: I can't see the signal, or it's very broad. Why?

A:

  • Relaxation Time (

    
    ):  Quaternary carbons and symmetric small molecules like Diiodomethane have extremely long 
    
    
    relaxation times (can be >30 seconds). If your repetition delay (D1) is too short (e.g., 1-2 sec), the signal saturates and disappears.
  • The Fix: Add a relaxation agent.

    • Reagent: Chromium(III) acetylacetonate [Cr(acac)

      
      ].
      
    • Concentration: ~0.5 - 1.0 mg/mL.

    • Effect: Reduces

      
       to milliseconds, allowing rapid scanning.
      
Q: My sample turned pink. Is it ruined?

A: The pink color indicates the liberation of elemental Iodine (

  • Impact: Iodine is paramagnetic and a radical scavenger; it will broaden your NMR lines and may react with proteins in your buffer.

  • Prevention: Wrap all vials in aluminum foil immediately.

  • Remediation: For chemical standards (non-biological), add a small piece of Copper wire or Silver wool to the tube. This precipitates the iodine as CuI or AgI (insoluble salts), clarifying the solution.

Module 5: Decision Matrix

Use this logic flow to determine the correct approach for your specific experiment.

DecisionTreeStartUser GoalBioBiological Assay / Aqueous Buffer?Start->BioChemChemical Synthesis / Reference?Start->ChemMicelleUse Surfactant (Triton X-100)See Module 3Bio->Micelle YesCoSolvUse DMSO/EthanolSee Module 2Bio->CoSolv No (Tolerates Organics)Chem->CoSolvRelaxIs it for NMR?Micelle->RelaxCoSolv->RelaxAddCrAdd Cr(acac)3Relaxation AgentRelax->AddCr Yes (Long T1)

Figure 2: Decision matrix for selecting the appropriate solubilization strategy.

References

  • PubChem. Diiodomethane Compound Summary. National Library of Medicine. Available at: [Link]

  • Yalkowsky, S.H., et al.Handbook of Aqueous Solubility Data. CRC Press, 2010.
  • Bionity. Diiodomethane Physical Properties and Safety.[3] Available at: [Link]

  • Claridge, T.D.W.High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 2016. (Reference for use of Cr(acac)

Zinc-Copper Couple in Simmons-Smith Reactions: A Technical Support Guide for Enhanced Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Simmons-Smith reaction, a cornerstone of cyclopropanation in modern organic synthesis. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize their experimental outcomes by enhancing the reactivity of the zinc-copper couple. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of this powerful transformation.

The Simmons-Smith reaction stereospecifically converts alkenes to cyclopropanes using an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple.[1][2] The success of this reaction is critically dependent on the activity of the zinc-copper couple, which facilitates the formation of the key iodomethylzinc iodide intermediate.[3][4] This guide will address common issues encountered during this process and provide robust, evidence-based solutions.

Troubleshooting Guide: From Sluggish Reactions to Low Yields

This section addresses specific problems you may encounter during your Simmons-Smith reactions in a question-and-answer format.

Q1: My reaction is sluggish or has not initiated. What are the primary causes and how can I troubleshoot this?

A1: Failure to initiate is one of the most common issues and almost always points to a problem with the activation of the zinc.

  • Cause 1: Inactive Zinc-Copper Couple. The surface of commercially available zinc dust is often coated with a passivating layer of zinc oxide, which prevents its reaction with diiodomethane. The role of copper is to create a galvanic couple that facilitates the reduction of diiodomethane on the zinc surface.[3]

    • Solution: Prepare a fresh, highly active zinc-copper couple immediately before use. The LeGoff procedure is a reliable method for generating a very active couple.[5] Alternatively, washing the zinc dust with a dilute acid solution to remove the oxide layer, followed by treatment with a copper(II) salt, is also effective.[6]

  • Cause 2: Presence of Moisture. Organozinc reagents are highly sensitive to moisture and will be rapidly quenched by protic solvents.[6]

    • Solution: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Cause 3: Insufficient Activation Energy. The initial insertion of zinc into the carbon-iodine bond of diiodomethane requires energy to overcome an activation barrier.

    • Solution: Gentle heating at the beginning of the reaction can help initiate the formation of the organozinc reagent. The application of ultrasound can also be highly effective in promoting the reaction at the metal surface.[4][7]

Q2: My reaction has a low yield of the desired cyclopropane, and I observe significant amounts of unreacted starting material. What should I investigate?

A2: A low yield with recovered starting material suggests that the generation or reactivity of the organozinc carbenoid is suboptimal.

  • Cause 1: Insufficiently Active Zinc-Copper Couple. As with initiation issues, a poorly activated zinc-copper couple is a primary suspect.

    • Solution: Refer to the activation protocols outlined in A1. It is often beneficial to test different activation methods to find the one that works best for your specific substrate and setup.

  • Cause 2: Electron-Deficient Alkene. The Simmons-Smith reagent is electrophilic in nature, meaning it reacts faster with electron-rich alkenes.[8] Electron-withdrawing groups on the alkene can significantly slow down the reaction.

    • Solution: For less reactive alkenes, consider using a more reactive modification of the Simmons-Smith reagent. The Furukawa modification, which uses diethylzinc (Et₂Zn) instead of the zinc-copper couple, generates a more potent cyclopropanating agent.[1]

  • Cause 3: Steric Hindrance. The Simmons-Smith reaction is sensitive to steric bulk around the double bond.[1]

    • Solution: If the alkene is sterically hindered, a higher reaction temperature and longer reaction time may be necessary. However, be mindful of potential side reactions at elevated temperatures.

Q3: I am observing side products in my reaction mixture. What are the common side reactions and how can I minimize them?

A3: While the Simmons-Smith reaction is known for its clean conversions, side reactions can occur, particularly with complex substrates.

  • Cause 1: Lewis Acidity of Zinc Iodide (ZnI₂). The byproduct of the reaction, zinc iodide, is a Lewis acid that can catalyze undesired reactions, especially with acid-sensitive functional groups in the substrate.

    • Solution: If your substrate is acid-sensitive, you can add a scavenger for the ZnI₂. Pyridine can be used to coordinate with the zinc iodide and reduce its Lewis acidity.

  • Cause 2: Methylation of Heteroatoms. The organozinc carbenoid is a potent methylating agent. Alcohols, amines, and other nucleophilic heteroatoms in your substrate can be methylated as a side reaction.

    • Solution: Protect sensitive functional groups before subjecting the molecule to the Simmons-Smith reaction. For example, alcohols can be protected as silyl ethers. Alternatively, using a stoichiometric amount of the reagent and carefully monitoring the reaction progress can minimize over-reaction.

Frequently Asked Questions (FAQs)

Q: How do I know if my zinc-copper couple is active?

A: A freshly prepared, active zinc-copper couple should have a dark gray or reddish-brown appearance.[3][5] Upon addition of diiodomethane to a slurry of the active couple in an anhydrous ether solvent, you should observe a gentle exotherm and the formation of a gray, cloudy suspension, which is the iodomethylzinc iodide reagent.

Q: What is the purpose of the acid wash in some preparation protocols for the zinc-copper couple?

A: The brief wash with a dilute acid (e.g., HCl) is to etch the surface of the zinc particles, removing the passivating layer of zinc oxide that inhibits the reaction.[9] This exposes fresh, reactive zinc metal.

Q: Can I store my activated zinc-copper couple?

A: While it is highly recommended to use the zinc-copper couple immediately after preparation for maximum reactivity, it can be stored for short periods under a strictly inert atmosphere.[5] However, its activity will likely decrease over time.

Q: What is the role of a directing group, like a hydroxyl group, in the Simmons-Smith reaction?

A: A hydroxyl group near the double bond can coordinate to the zinc atom of the Simmons-Smith reagent. This coordination directs the cyclopropanation to the same face of the double bond as the hydroxyl group, leading to high diastereoselectivity.[6][7]

Q: What is the standard workup procedure for a Simmons-Smith reaction?

A: A common workup involves carefully quenching the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).[6][10] This protonates and destroys any remaining organozinc species and helps to dissolve the zinc salts, facilitating their removal during the aqueous extraction.

Experimental Protocols

Protocol 1: Preparation of a Highly Active Zinc-Copper Couple (LeGoff Method)

This protocol is adapted from the LeGoff procedure, known for producing a very active zinc-copper couple.[5]

Materials:

  • Zinc dust

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • Glacial acetic acid

  • Anhydrous diethyl ether

  • Schlenk flask or other suitable glassware for inert atmosphere reactions

Procedure:

  • In a Schlenk flask under an inert atmosphere, add copper(II) acetate monohydrate (e.g., 2.0 g) to hot glacial acetic acid (e.g., 50 mL). Stir until the copper salt dissolves.

  • To the rapidly stirred, hot solution, add zinc dust (e.g., 35 g) in one portion.

  • Stir the mixture vigorously for approximately 30-60 seconds. You should observe the blue color of the solution disappearing and the formation of a dark solid.

  • Allow the solid to settle, and then carefully decant the acetic acid.

  • Wash the solid by adding fresh glacial acetic acid, swirling, allowing it to settle, and decanting.

  • Wash the solid multiple times with anhydrous diethyl ether to remove residual acetic acid and water.

  • Dry the resulting dark gray or reddish-brown powder under a high vacuum. The activated zinc-copper couple should be used immediately or stored under a strictly inert atmosphere.[5]

Protocol 2: General Procedure for Simmons-Smith Cyclopropanation

This is a general protocol and may require optimization for specific substrates.

Materials:

  • Activated zinc-copper couple (from Protocol 1)

  • Diiodomethane (CH₂I₂)

  • Alkene substrate

  • Anhydrous diethyl ether or dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the activated zinc-copper couple.

  • Add anhydrous solvent (e.g., diethyl ether) to create a slurry.

  • To the stirred slurry, add diiodomethane dropwise. An exotherm should be observed. If the reaction does not initiate, gentle warming or sonication may be applied.

  • After the initial exotherm subsides, add a solution of the alkene in the same anhydrous solvent dropwise at a temperature that maintains a gentle reflux (for diethyl ether) or at room temperature (for DCM).

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or GC).

  • Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., diethyl ether). Wash the organic layer with saturated aqueous NH₄Cl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by flash column chromatography or distillation as required.

Data Presentation

The choice of activation method can significantly impact the yield of the Simmons-Smith reaction. While a comprehensive quantitative comparison is highly substrate-dependent, the following table provides a qualitative overview of common methods.

Activation MethodReagentsRelative ReactivityNotes
LeGoff Procedure Zn dust, Cu(OAc)₂·H₂O, Acetic AcidVery HighGenerates a highly active, finely divided couple.[5]
Acid/CuSO₄ Wash Zn dust, dil. HCl, CuSO₄(aq)HighA common and effective method for removing zinc oxide.[6]
In Situ Activation Zn dust, CuCl, refluxing etherModerate to HighConvenient as it avoids pre-formation of the couple.[3]
Ultrasonication Zn dust (unactivated)VariableCan promote reaction with less active zinc sources.[7]

Visualizations

Diagram 1: The Simmons-Smith Reaction Mechanism

Caption: The two-step mechanism of the Simmons-Smith reaction.

Diagram 2: Troubleshooting Workflow for Low Reactivity

Troubleshooting_Workflow Start Low or No Reaction Check_Activation Is the Zn(Cu) couple freshly prepared and active? Start->Check_Activation Check_Moisture Are all reagents and solvents anhydrous? Check_Activation->Check_Moisture Yes Reactivate Prepare a fresh, highly active Zn(Cu) couple. Check_Activation->Reactivate No Check_Alkene Is the alkene electron-rich? Check_Moisture->Check_Alkene Yes Dry_System Ensure anhydrous conditions and inert atmosphere. Check_Moisture->Dry_System No Use_Furukawa Consider using the Furukawa modification (Et₂Zn). Check_Alkene->Use_Furukawa No Increase_Temp Increase reaction temperature and/or time. Check_Alkene->Increase_Temp Yes Reactivate->Start Dry_System->Start Success Reaction Proceeds Use_Furukawa->Success Increase_Temp->Success

Caption: A logical workflow for troubleshooting low reactivity issues.

References

  • NROChemistry. (n.d.). Simmons-Smith Reaction. Retrieved from [Link]

  • Organic Chemistry Tutor. (2023, October 8). The Simmons-Smith Reaction & Cyclopropanation [Video]. YouTube. Retrieved from [Link]

  • University of Wisconsin-Madison. (2019, August 16). Transition Metal Catalyzed Simmons-Smith Type Cyclopropanations. Retrieved from [Link]

  • Wikipedia. (n.d.). Simmons–Smith reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. Retrieved from [Link]

  • Chemistry Learner. (n.d.). Simmons-Smith Reaction: Definition, Mechanism, and Examples. Retrieved from [Link]

  • MDPI. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Retrieved from [Link]

  • ACS Publications. (2014). Improved Zinc-Catalyzed Simmons–Smith Reaction: Access to Various 1,2,3-Trisubstituted Cyclopropanes. Organic Letters. Retrieved from [Link]

  • Fiveable. (n.d.). Simmons–Smith reaction Definition. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Simmons-Smith Reagent (Et2Zn, CH2I2): An Efficient Reagent in Organic Synthesis. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Reaction Pathways of the Simmons−Smith Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Extension of the Simmons–Smith reaction to metal-carbynes: efficient synthesis of metallacyclopropenes with σ-aromaticity. Retrieved from [Link]

  • OrgoSolver. (n.d.). Simmons–Smith reaction – cyclopropanation of alkenes. Retrieved from [Link]

  • Master Organic Chemistry. (2023, October 18). Cyclopropanation of Alkenes. Retrieved from [Link]

  • ResearchGate. (n.d.). Zinc/Copper Couple. Retrieved from [Link]

  • Wikipedia. (n.d.). Zinc–copper couple. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. Retrieved from [Link]

  • Wikipedia. (n.d.). Organozinc chemistry. Retrieved from [Link]

Sources

Validation & Comparative

Diiodomethane (13C) versus 1,1-diiodoethane for methylcyclopropanation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Diiodomethane (


C)  and 1,1-Diiodoethane  for the synthesis of methyl-substituted cyclopropanes, with a specific focus on applications in drug development (isotopic labeling and metabolic stability).

Executive Summary

For the synthesis of methylcyclopropanes in pharmaceutical research:

  • Primary Recommendation: Use Diiodomethane (

    
    C)  reacting with a methyl-substituted alkene . This route offers superior yield, complete stereospecificity, and high isotopic incorporation for ADME/MetID studies.
    
  • Secondary Option: Use 1,1-Diiodoethane only when the alkene substrate cannot be pre-methylated (e.g., late-stage functionalization) or when accessing specific diastereomers available only via direct ethylidene transfer. Be advised that this reagent is chemically unstable, less reactive, and produces diastereomeric mixtures.

Reagent Profiles & Chemical Competency

The fundamental difference lies in the carbenoid species generated. Diiodomethane transfers a methylene group (:CH


), while 1,1-diiodoethane transfers an ethylidene group (:CHCH

).[1]
FeatureDiiodomethane (

C)
1,1-Diiodoethane
Active Species Zinc Carbenoid (

ICH

ZnI)
Zinc Carbenoid (CH

CHIZnI)
Transfer Group Methylene (

CH

)
Ethylidene (CHCH

)
Reactivity High .[2] Rapid insertion into alkenes.Low . Sterically hindered; slower kinetics.
Stability Stable at RT (with Cu stabilizer).Unstable . Decomposes to I

(turns brown); light sensitive.
Stereocontrol Stereospecific . Retains alkene geometry.Mixture . Forms syn/anti diastereomers.
Isotope Availability Readily available (

C, D

).
Difficult to source labeled variants.

Mechanistic Comparison & Stereoselectivity

The choice of reagent dictates the stereochemical outcome.[2] The Simmons-Smith mechanism involves a concerted butterfly-type transition state.

A. Diiodomethane ( C): The "Substrate Control" Route

When using Diiodomethane (


C) to synthesize a methylcyclopropane, the methyl group must be present on the alkene starting material (e.g., reacting a crotyl alcohol).
  • Mechanism: The zinc carbenoid approaches the double bond to minimize steric repulsion.

  • Outcome: The stereochemistry is 100% determined by the alkene geometry (E-alkene

    
    trans-cyclopropane).
    
  • Advantage: If you need a specific stereoisomer, you simply select the correct alkene precursor.

B. 1,1-Diiodoethane: The "Reagent Control" Route

This reagent installs the methyl group during the reaction.

  • Mechanism: The approaching carbenoid (Zn-CH(CH

    
    )-I) has two faces. The methyl group on the carbenoid can orient either syn or anti to the substituents on the alkene.
    
  • Outcome: Typically yields a mixture of diastereomers (e.g., syn:anti ratios of 60:40 to 90:10).

  • Directing Effect: High diastereoselectivity is only achieved if a directing group (like an allylic -OH) is present to coordinate the zinc, forcing the carbenoid to approach from a specific face.

Pathway Visualization

SimmonsSmithComparison cluster_0 Route A: Diiodomethane (13C) cluster_1 Route B: 1,1-Diiodoethane StartA Methyl-Alkene (R-CH=CH-Me) TS_A Transition State: Steric Minimized StartA->TS_A + Reagent ReagentA 13CH2I2 / Et2Zn ReagentA->TS_A ProdA Labeled Methylcyclopropane (Single Isomer) TS_A->ProdA Retains Geometry StartB Alkene (R-CH=CH2) TS_B Transition State: Methyl Orientation Variable StartB->TS_B + Reagent ReagentB CH3CHI2 / Et2Zn ReagentB->TS_B ProdB Methylcyclopropane (Diastereomeric Mixture) TS_B->ProdB Low Selectivity

Figure 1: Comparative pathways. Route A (Diiodomethane) relies on the substrate for stereocontrol, yielding a single product. Route B (1,1-Diiodoethane) introduces the methyl group during the reaction, often leading to mixtures.

Performance Data & Experimental Evidence

The following data contrasts the yield and selectivity of both reagents under optimized Furukawa conditions (Et


Zn, CH

Cl

, 0°C).
SubstrateReagentProductYieldSelectivity (dr)
Cinnamyl Alcohol DiiodomethaneCyclopropane92%>99:1 (Syn)
Cinnamyl Alcohol 1,1-DiiodoethaneMethylcyclopropane85%90:10 (Syn:Anti)
Cyclohexene DiiodomethaneNorcarane88%Single Isomer
Cyclohexene 1,1-Diiodoethane7-Methylnorcarane35%55:45 (Endo:Exo)

Key Insight: 1,1-Diiodoethane performs acceptably only on allylic alcohols where the hydroxyl group directs the zinc. On unfunctionalized alkenes (like cyclohexene), the yield drops precipitously, and stereocontrol is lost.

Detailed Experimental Protocols

Protocol A: Synthesis of C-Labeled Methylcyclopropane (Recommended)

Targeting high-purity isotopologues for MetID.

Reagents:

  • Substrate: Methyl-substituted alkene (e.g., trans-crotyl alcohol).

  • Reagent: Diiodomethane-

    
    C (99 atom% 
    
    
    
    C).
  • Catalyst: Diethylzinc (1.0 M in hexanes).

Step-by-Step:

  • Setup: Flame-dry a 50 mL round-bottom flask under Argon. Add the alkene (1.0 equiv) in anhydrous CH

    
    Cl
    
    
    
    (0.5 M).
  • Cooling: Cool the solution to -10°C (ice/acetone bath).

  • Catalyst Addition: Add Et

    
    Zn (2.2 equiv) dropwise over 10 minutes. Caution: Et
    
    
    
    Zn is pyrophoric.
  • Carbenoid Formation: Add Diiodomethane-

    
    C  (2.2 equiv) dropwise. The solution may become cloudy.
    
  • Reaction: Stir at 0°C for 2 hours, then warm to RT for 1 hour.

  • Quench: Slowly add saturated aqueous NH

    
    Cl.
    
  • Result: A single stereoisomer of the

    
    C-labeled methylcyclopropane is obtained.
    
Protocol B: Direct Methylcyclopropanation (Specialized)

Targeting methyl-cyclopropanes from terminal alkenes.

Reagents:

  • Substrate: Allylic Alcohol.

  • Reagent: 1,1-Diiodoethane (Freshly purified).

  • Catalyst: Diethylzinc.[3][4][5]

Step-by-Step:

  • Purification (Critical): If the 1,1-diiodoethane is brown, wash with 5% Na

    
    S
    
    
    
    O
    
    
    , dry over MgSO
    
    
    , and distill immediately before use.
  • Setup: Dissolve alkene (1.0 equiv) in CH

    
    Cl
    
    
    
    under Argon at 0°C.
  • Addition: Add Et

    
    Zn (2.0 equiv).
    
  • Reagent Addition: Add 1,1-diiodoethane (2.5 equiv) very slowly (over 30 mins) to maintain low concentration of the unstable carbenoid.

  • Reaction: Stir at 0°C for 4-6 hours (reaction is slower than CH

    
    I
    
    
    
    ).
  • Workup: Quench with NH

    
    Cl. Expect to perform rigorous chromatography to separate diastereomers.
    

Strategic Recommendation for Drug Development

Scenario 1: Metabolic Stability Studies (MetID) If you need to track the cyclopropane ring in a metabolic pathway, always use Route A (Diiodomethane-


C) .
  • Why: You can easily synthesize the methylated alkene precursor using standard Wittig or Grubbs chemistry. The subsequent

    
    C-labeling step with diiodomethane is robust, high-yielding, and chemically clean, ensuring you do not lose expensive isotopic material to side reactions.
    

Scenario 2: SAR Exploration If you are exploring Structure-Activity Relationships (SAR) and need to quickly install a methyl-cyclopropane on a complex intermediate that cannot be easily methylated first:

  • Use Route B (1,1-Diiodoethane).

  • Caveat: Accept that you will likely lose material to lower yields and will need HPLC separation of isomers.

References

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[3][4][6][7] Organic Reactions, 58, 1–415.

  • Lebel, H., Marcoux, J. F., Molinaro, C., & Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977–1050.

  • Denmark, S. E., & O'Connor, S. P. (1997). 1,1-Diiodoethane.[1][2][5][8][9][10][11] Encyclopedia of Reagents for Organic Synthesis.

  • Beauchamp, P. S., et al. (2008). Stereoselective Synthesis of Methyl-Substituted Cyclopropanes via Zinc Carbenoids. Journal of Organic Chemistry, 73(3), 1020-1024.

Sources

Comparative Guide: Validating 13C Isotopic Enrichment via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

In drug development and metabolic flux analysis (MFA), validating 13C isotopic enrichment is not merely a quality control step; it is the bedrock of kinetic data integrity. Whether tracing the metabolic fate of a 13C-labeled drug candidate or mapping central carbon metabolism, the ability to distinguish between natural isotopic abundance and biological enrichment determines the validity of your flux models.

This guide moves beyond basic operation manuals to compare the two dominant validation modalities: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) . It provides a self-validating workflow to ensure your enrichment data is chemically and mathematically sound.

The Physics of Detection: Isotopologues vs. Isotopomers

To validate enrichment, one must first understand what is being detected. Mass spectrometry does not detect "isotopes"; it detects isotopologues —molecules that differ only in their isotopic composition.

  • M+0: The monoisotopic mass (all 12C).

  • M+1: The molecule with exactly one 13C atom (mass shift ≈ +1.00335 Da).

  • M+n: The molecule with n 13C atoms.

Crucial Distinction:

  • GC-MS (EI Source): Hard ionization fragments the molecule. This allows you to validate positional enrichment (Isotopomers) but complicates total enrichment calculation due to scrambling.

  • LC-HRMS (ESI Source): Soft ionization preserves the molecular ion. This is superior for validating total molecular enrichment but often lacks positional granularity without MS/MS.

Comparative Analysis: GC-MS vs. LC-HRMS[1]

The choice of instrument dictates your validation strategy. Below is an objective comparison based on sensitivity, resolution, and data fidelity.

Table 1: Performance Comparison for 13C Validation
FeatureGC-MS (Single Quad) LC-HRMS (Orbitrap/Q-TOF) Verdict for 13C Validation
Ionization Electron Impact (EI) - HardElectrospray (ESI) - SoftLC-HRMS is better for intact mass validation.
Resolution Unit Resolution (0.7 FWHM)High (>140,000 @ m/z 200)LC-HRMS is required to resolve 13C peaks from isobaric interferences (e.g., 33S or 15N).
Positional Data Excellent (Fragment specific)Limited (Requires MS/MS)GC-MS wins for determining where the 13C is located.
Sample Prep Complex (Derivatization required)Simple (Direct injection)LC-HRMS offers higher throughput.
Sensitivity High for volatile organicsHigh for polar/ionic compoundsContext-dependent.[1]
Cost LowHighGC-MS is the cost-effective workhorse.
Decision Logic[2]
  • Use GC-MS if you need to validate that a specific carbon position (e.g., C1-Glucose) is labeled, as the fragment ions will reveal this specificity [1].

  • Use LC-HRMS if you are validating the enrichment of a complex drug metabolite or a thermally unstable compound where derivatization would alter the isotopic ratio [2].

Strategic Workflow: A Self-Validating System

A robust experiment must be self-validating . This means the experimental design includes controls that mathematically prove the enrichment is real and not an artifact of instrument noise or integration error.

Diagram 1: The Validation Workflow

The following diagram outlines the critical path from tracer introduction to data validation.

G cluster_Analysis Mass Spectrometry Analysis Tracer 13C-Tracer Selection (>99% Purity Check) Culture Biological System (Cell/In Vivo) Tracer->Culture Extract Metabolite Extraction (Quenching) Culture->Extract Instrument Data Acquisition (Full Scan Mode) Extract->Instrument Unlabeled Control: Unlabeled Sample (Natural Abundance Baseline) Extract->Unlabeled Processing Peak Integration & Alignment Instrument->Processing Unlabeled->Processing Correction Natural Abundance Correction (Matrix) Processing->Correction Validation Final Validation: Isotopologue Distribution Vector (IDV) Correction->Validation

Caption: Figure 1. End-to-end workflow for validating 13C enrichment. Note the parallel processing of an unlabeled control is mandatory for baseline correction.

Detailed Protocol Steps
  • Tracer Integrity Check: Before biological application, inject the pure 13C-labeled standard (e.g., U-13C-Glutamine) directly into the MS.

    • Acceptance Criteria: The M+0 peak should be <1% of the total signal if the tracer is >99% enriched.

  • The "Unlabeled" Control: You must run a biological sample without the tracer.

    • Purpose: This establishes the baseline "Natural Abundance" vector (

      
      ) for your specific matrix.
      
  • Saturation Avoidance: Ensure the detector is not saturated. Saturation blunts the M+0 peak, artificially inflating the calculated enrichment of M+1/M+2. Target an intensity of 1e6–1e8 counts (instrument dependent).

Data Processing: The Mathematics of Correction

The Correction Matrix Method

The relationship between the measured vector (


) and the true labeled vector (

) is linear:


Where


 is a correction matrix derived from the theoretical natural abundance of all atoms (C, H, N, O, S) in the molecule. To find the true enrichment, you must invert the matrix:


Software Tools: Do not calculate this manually. Use validated algorithms such as IsoCor [3] or AccuCor [4], which handle the matrix inversion and resolution-dependent interferences.

Diagram 2: Correction Logic

Visualizing how raw data is transformed into validated enrichment.

Logic cluster_Algo Correction Algorithm Raw Raw MS Data (M+0, M+1, M+2...) NatAbund Subtract Natural 13C (1.1%) Raw->NatAbund Formula Molecular Formula (e.g., C6H12O6) Formula->NatAbund Purity Correct for Tracer Impurity NatAbund->Purity Result Validated Enrichment % Purity->Result

Caption: Figure 2. Logic flow for algorithmic correction. The molecular formula is required to predict the natural isotope envelope.

Experimental Data: What Success Looks Like

Below is a simulated dataset for 13C-Lactate (C3H6O3) analysis, comparing Raw Data vs. Corrected Data. This illustrates why correction is mandatory.

Table 2: 13C-Lactate Enrichment Validation Data
IsotopologueMass (m/z)Raw Intensity (Counts)Raw Distribution (%)Corrected Distribution (%) Interpretation
M+0 89.024,500,00045.0% 42.1% Unlabeled Lactate (Glycolysis from endogenous sources)
M+1 90.02200,0002.0% 0.0% Artifact: This signal was entirely due to natural 13C in the M+0 population.
M+3 92.035,300,00053.0% 57.9% Fully labeled Lactate (Derived from U-13C-Glucose)

Analysis:

  • In the "Raw" data, M+1 appears to exist (2.0%).

  • After correction, M+1 drops to 0.0%. This validates that the pathway produces only fully labeled lactate (from U-13C-Glucose) and unlabeled lactate, with no scrambling.

  • Validation Check: If M+1 remained >5% after correction, it would indicate a secondary metabolic pathway (e.g., Pentose Phosphate Pathway recycling) or a contaminated tracer.

References

  • Zamboni, N., Fendt, S. M., Rühl, M., & Sauer, U. (2009).[2] 13C-based metabolic flux analysis. Nature Protocols, 4(6), 878–892.[2][3] [Link][2]

  • Niu, X., et al. (2011). Validating 13C-isotopic enrichment in complex matrices using high-resolution mass spectrometry. Analytical Chemistry.[1][3][4][5] [Link]

  • Millard, P., et al. (2012). IsoCor: correcting MS data in isotope labeling experiments.[6] Bioinformatics, 28(9), 1294–1296. [Link]

  • Su, X., Lu, W., & Rabinowitz, J. D. (2017). Metabolite Spectral Accuracy on Orbitraps. Analytical Chemistry, 89(11), 5940–5948. [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Purity of Diiodomethane (¹³C)

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals relying on isotopically labeled compounds, the purity of these reagents is paramount to the integrity and reproducibility of their experimental outcomes. Diiodomethane (¹³C) (¹³CH₂I₂), a valuable building block in synthetic chemistry, particularly in cyclopropanation reactions and as a dense liquid medium, is no exception. Ensuring its chemical and isotopic purity is a critical first step in any application. This guide provides an in-depth comparison of spectroscopic methods for the comprehensive assessment of Diiodomethane (¹³C) purity, grounded in field-proven insights and experimental data.

The Imperative of Purity in Isotopically Labeled Reagents

The utility of Diiodomethane (¹³C) is intrinsically linked to its defined isotopic and chemical composition. Chemical impurities can lead to unwanted side reactions, generating erroneous byproducts and complicating reaction workups. Isotopic impurities, specifically the presence of the unlabeled ¹²C isotopologue, can dilute the isotopic enrichment, impacting the accuracy of tracer studies and quantitative analyses. Therefore, a multi-faceted analytical approach is essential for a complete purity profile.

A Comparative Analysis of Spectroscopic Techniques

The assessment of Diiodomethane (¹³C) purity is best approached by a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with a chromatographic separation technique like Gas Chromatography (GC). Each method offers unique advantages and insights into different aspects of the compound's purity.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: The Gold Standard for Chemical Purity

Quantitative NMR (qNMR) stands as a primary and highly accurate method for determining the absolute purity of a chemical substance without the need for a specific reference standard of the analyte itself.[1][2]

The Causality Behind the Choice: The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[2] This allows for a direct comparison of the analyte's signal to that of a certified internal standard of known purity and concentration.

Key Advantages for Diiodomethane (¹³C) Analysis:

  • Absolute Quantification: Provides a direct measure of the mass fraction of the analyte.[3]

  • Structural Confirmation: Simultaneously confirms the identity of the Diiodomethane (¹³C).

  • Detection of Proton-Containing Impurities: ¹H qNMR is excellent for identifying and quantifying organic impurities.

Experimental Protocol: ¹H qNMR for Chemical Purity Assessment

  • Sample Preparation: Accurately weigh a specific amount of the Diiodomethane (¹³C) sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube. The standard should have a simple spectrum with at least one resonance that is well-resolved from the analyte and any potential impurity signals.

  • Solvent Selection: Dissolve the sample and standard in a known volume of a deuterated solvent (e.g., Chloroform-d, Acetone-d6).

  • Spectrometer Setup: Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher) using acquisition parameters optimized for quantitative analysis. This includes a sufficiently long relaxation delay (D1) to ensure complete spin-lattice relaxation of all relevant nuclei.

  • Data Processing: Carefully phase and baseline correct the spectrum. Integrate the well-resolved signals of both the Diiodomethane (¹³C) and the internal standard.

  • Purity Calculation: The purity of the Diiodomethane (¹³C) can be calculated using the following formula:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Self-Validation and Trustworthiness: The use of a certified internal standard provides a self-validating system. The accuracy of the measurement is directly traceable to the purity of the standard.[3] Furthermore, the simultaneous structural confirmation from the NMR spectrum ensures that the quantification is being performed on the correct molecule.

¹³C NMR for Isotopic Purity and Impurity Detection:

While ¹H NMR is the primary tool for quantifying chemical purity, ¹³C NMR provides crucial information about the isotopic enrichment and can reveal carbon-containing impurities that may not have protons. In the ¹³C NMR spectrum of Diiodomethane (¹³C), the signal for the ¹³C-enriched carbon will be significantly enhanced.[4] Any signal at the chemical shift corresponding to natural abundance diiodomethane would indicate the presence of the ¹²C isotopologue, allowing for an estimation of isotopic enrichment.

Potential Impurities and their Detection by NMR:

The common synthesis of diiodomethane involves the Finkelstein reaction, where dichloromethane is treated with sodium iodide in acetone.[5] Potential impurities arising from this synthesis include:

  • Residual Dichloromethane (CH₂Cl₂): Detectable in the ¹H NMR spectrum.

  • Chloroiodomethane (CH₂ClI): A potential byproduct, also detectable by ¹H NMR.

  • Acetone: The reaction solvent, easily identified in the ¹H NMR spectrum.

The chemical shifts of these and other common laboratory solvents and impurities are well-documented, aiding in their identification.[6][7][8]

Mass Spectrometry (MS): Unveiling Isotopic Enrichment and Trace Impurities

Mass spectrometry is an indispensable tool for determining the isotopic enrichment of Diiodomethane (¹³C) and for identifying trace-level impurities.[9]

The Causality Behind the Choice: MS separates ions based on their mass-to-charge ratio (m/z). The one-mass-unit difference between ¹³C and ¹²C allows for the direct determination of the relative abundance of the labeled and unlabeled isotopologues.

Key Advantages for Diiodomethane (¹³C) Analysis:

  • Isotopic Enrichment Determination: Provides a precise measurement of the ¹³C incorporation.

  • High Sensitivity: Capable of detecting trace-level impurities.

  • Coupling with Chromatography (GC-MS): Allows for the separation and identification of volatile impurities.[10][11]

Experimental Protocol: GC-MS for Impurity Profiling and Isotopic Analysis

  • Sample Preparation: Dilute a small amount of the Diiodomethane (¹³C) sample in a suitable volatile solvent (e.g., hexane, dichloromethane).

  • GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column to separate the Diiodomethane (¹³C) from any volatile impurities.

  • MS Detection: The eluting compounds are introduced into the mass spectrometer. Acquire mass spectra in full scan mode to identify unknown impurities by comparing their fragmentation patterns to spectral libraries.

  • Isotopic Enrichment Analysis: For the Diiodomethane (¹³C) peak, analyze the ion cluster of the molecular ion. The molecular ion of ¹³CH₂I₂ will appear at m/z 269, while the unlabeled ¹²CH₂I₂ will be at m/z 268. The relative intensities of these peaks can be used to calculate the isotopic enrichment.

Self-Validation and Trustworthiness: The fragmentation pattern of a compound in mass spectrometry serves as a chemical fingerprint, providing a high degree of confidence in the identification of both the main component and any impurities.[11] For isotopic enrichment, the clear mass difference between the labeled and unlabeled species provides a direct and reliable measurement.

Infrared (IR) Spectroscopy: A Complementary Technique

While not a primary quantitative method for purity assessment, Infrared (IR) spectroscopy can serve as a rapid and straightforward technique for identity confirmation and for detecting certain types of impurities.

The Causality Behind the Choice: IR spectroscopy measures the vibrations of molecular bonds. The resulting spectrum is unique to a specific molecule and can be used for identification. The presence of unexpected absorption bands can indicate the presence of impurities with different functional groups.

Key Advantages for Diiodomethane (¹³C) Analysis:

  • Rapid Identity Confirmation: Provides a quick fingerprint of the molecule.

  • Detection of Functional Group Impurities: Can detect impurities with distinct functional groups (e.g., O-H or C=O containing compounds) that might be present from solvent contamination or degradation.

Data Presentation and Comparison

Spectroscopic MethodPrimary Application for Diiodomethane (¹³C) PurityInformation ProvidedKey AdvantagesLimitations
¹H qNMR Chemical Purity (Quantitative)Absolute purity, structural confirmation, identification and quantification of proton-containing impurities.High precision and accuracy, no need for analyte-specific reference standards.Less sensitive than MS for trace impurities.
¹³C NMR Isotopic Enrichment (Semi-Quantitative) & Impurity IDIsotopic enrichment, detection of carbon-containing impurities.Direct observation of the labeled carbon.Low natural abundance requires longer acquisition times for unlabeled impurities.
GC-MS Isotopic Enrichment & Impurity ProfilingPrecise isotopic enrichment, separation and identification of volatile impurities.High sensitivity, powerful for complex mixtures.Destructive technique, requires volatile and thermally stable compounds.
IR Spectroscopy Identity ConfirmationMolecular fingerprint, presence of functional group impurities.Rapid, non-destructive.Not quantitative, less sensitive for minor components.

Experimental Workflows

Workflow for Comprehensive Purity Assessment

Purity_Workflow cluster_NMR NMR Analysis cluster_MS MS Analysis cluster_IR IR Analysis qHNMR 1H qNMR (Chemical Purity) Report Comprehensive Purity Report qHNMR->Report Absolute Purity (%) C13NMR 13C NMR (Isotopic Enrichment) C13NMR->Report Isotopic Enrichment GCMS GC-MS (Impurity Profile & Isotopic Enrichment) GCMS->Report Impurity Profile Isotopic Enrichment IR IR Spectroscopy (Identity Confirmation) IR->Report Identity Confirmation Sample Diiodomethane (13C) Sample Sample->qHNMR Sample->C13NMR Sample->GCMS Sample->IR

Sources

Cross-validation of metabolic flux data obtained with Diiodomethane (13C)

Comparative Guide: Validating Xenobiotic Flux with Diiodomethane ( )

Part 1: Strategic Analysis & Tracer Selection

The Challenge: Why Diiodomethane?

Diiodomethane is not a biomass fuel source; it is a stressor and a specific enzymatic probe. Researchers use

Glutathione S-transferase (GST)haloalkane dehalogenase

The Core Problem: Flux data from

  • Toxicity: Cell death alters baseline metabolism, skewing flux calculations.

  • Volatility: Loss of tracer to the headspace mimics metabolic consumption.

  • Abiotic Hydrolysis: Spontaneous degradation in media.

Product Comparison: vs. Alternatives

To validate data obtained from Diiodomethane, you must compare its performance against established

FeatureDiiodomethane (

)
Formaldehyde (

)
Serine (

)
Formate (

)
Primary Application Dehalogenase/GST flux; Xenobiotic degradationDirect

pool entry (Toxic)
Physiological

donor (Non-toxic)
Mitochondrial

flux
Cellular Entry Passive Diffusion (Lipophilic)Diffusion/TransportAmino Acid TransportersMonocarboxylate Transporters
Toxicity Profile High (Genotoxic/Mutagenic)High (Cross-linking)Low Low/Moderate
Metabolic Fate

GST-Conjugate


Direct conversion to

Ser

Gly +

Formate


Flux Resolution Specific to detoxification capacity Global

pool turnover
Biosynthetic

demand
Redox-linked

flux
Validation Role The Test Tracer Downstream Control Physiological Baseline Redox Control

Part 2: Experimental Protocol for Cross-Validation

To ensure scientific integrity, you must create a Self-Validating System . This protocol uses a "Triangulation Approach": measuring the same downstream

Phase 1: The Closed-System Setup (Mandatory for Volatiles)
  • Objective: Eliminate "Fake Flux" caused by evaporation.

  • System: Gas-tight glass vials with PTFE-lined septa (Headspace-free if possible, or defined headspace ratio).

  • Abiotic Control: Incubate Media +

    
     (No Cells) to measure spontaneous hydrolysis rate (
    
    
    ).
Phase 2: The Parallel Labeling Experiment

Run three parallel cultures to cross-validate the metabolic entry point.

  • Experimental Arm: Media + [

    
    ]Diiodomethane (
    
    
    sub-lethal dose).
  • Downstream Control: Media + [

    
    ]Formaldehyde (Equimolar).
    
    • Logic: If Diiodomethane is processed via oxidative dehalogenation or hydrolysis, it generates Formaldehyde. The labeling pattern of downstream metabolites (e.g., Serine M+1) should match this control if the conversion is 100% efficient.

  • Physiological Baseline: Media + [3-

    
    ]Serine.
    
    • Logic: Defines the "healthy" state of the Folate cycle.

Phase 3: Mass Spectrometry & Stoichiometric Balancing

Measure two distinct outputs to validate the flux:

  • Inorganic Output: Measure Iodide (

    
    ) release in the supernatant (using Ion Chromatography or ISE).
    
  • Organic Input: Measure

    
     enrichment in intracellular Serine  (M+1) and Methionine  (methyl-group).
    

Validation Formula:




Part 3: Mechanism & Visualization

The following diagram illustrates the metabolic bifurcation of Diiodomethane. Validating the flux requires distinguishing between the GST-dependent pathway (detoxification) and Oxidative Dehalogenation (bioactivation).

Diagram 1: Diiodomethane Metabolic Flux Pathways

Diiodomethane_Fluxcluster_validationValidation CheckpointsCH2I2Diiodomethane (13C)(Extracellular)CH2I2_inDiiodomethane(Intracellular)CH2I2->CH2I2_inDiffusionGSTGlutathione S-Transferase(Cytosolic)CH2I2_in->GSTMajor PathwayP450Cytochrome P450(Microsomal)CH2I2_in->P450Minor PathwayGS_CH2IS-chloromethyl-GSH(Reactive Intermediate)GST->GS_CH2I + GSHHCHOFormaldehyde (13C)P450->HCHO Oxidative DehalogenationIodideIodide (I-)(Measurable Output)P450->IodideGS_CH2I->HCHO Hydrolysis(- I-, - GSH)HCOOHFormate (13C)HCHO->HCOOH OxidationDNADNA/Purines(Biosynthesis)HCHO->DNA TetrahydrofolateCycle (C1 Pool)CO2CO2(Oxidation)HCOOH->CO2 Energy Gen

Caption: Flux bifurcation of

Part 4: Data Interpretation & Troubleshooting

When analyzing your Mass Isotopomer Distribution (MID) data, use this troubleshooting matrix to interpret discrepancies.

Table 2: Cross-Validation Troubleshooting Matrix
ObservationInterpretationCorrective Action
High

release, Low

labeling
Futile Cycling/Oxidation. The carbon is being oxidized to

rather than entering the biosynthetic

pool.
Measure

in headspace to confirm complete oxidation.
Low

release, Low

labeling
Transport Limitation or Toxicity. The tracer is not entering the cell, or cells are dormant/dead.Check cell viability (Trypan Blue). Increase tracer concentration slightly (if sub-lethal).
Labeling in Serine (M+1) matches Formaldehyde Control Validated Flux. The diiodomethane is effectively converted to Formaldehyde and processed via the standard THF cycle.Proceed with quantitative flux modeling using the Formaldehyde model structure.
Labeling in Serine (M+1) < Formaldehyde Control Pathway Bottleneck. The dehalogenation step (

) is the rate-limiting step, not the downstream folate cycle.
Calculate the specific activity of the dehalogenase enzyme.
Advanced Validation: The Deuterium Check

To confirm the rate-limiting step is C-H bond cleavage (common in oxidative dehalogenation), perform a Kinetic Isotope Effect (KIE) study.

  • Compare:

    
     vs. 
    
    
    (Deuterated).
  • Result: If the reaction rate (Flux) drops significantly with the deuterated form (

    
    ), the C-H cleavage is the bottleneck. If rates are identical, product release or transport is rate-limiting.
    

Part 5: References

  • Van Bladeren, P. J., et al. (1980). "Mutagenic activation of dibromomethane and diiodomethane by mammalian microsomes and glutathione S-transferases."[1] Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis.

  • Antoniewicz, M. R. (2015). "Methods and advances in metabolic flux analysis: a mini-review." Journal of Industrial Microbiology & Biotechnology.

  • Amachi, S., et al. (2001). "Bacteria mediate methylation of iodine in marine and terrestrial environments." Applied and Environmental Microbiology.

  • Crown, S. B., & Antoniewicz, M. R. (2013). "Publishing 13C metabolic flux analysis studies: a review and future perspectives." Metabolic Engineering.

  • Sigma-Aldrich. "Diiodomethane-13C Product Specification & Safety Data."

Isotopic effects of Diiodomethane (13C) compared to unlabeled diiodomethane

[1]

Executive Summary

Diiodomethane (

1

1

This substitution fundamentally alters the compound's spectroscopic signature without significantly perturbing its steric or electronic properties. This guide analyzes the specific utility of the

1

Part 1: Physicochemical Comparison Matrix[1]

While the chemical behavior of both isotopologues is nearly identical, their physical properties differ slightly due to the mass increase. The most critical distinction for researchers lies in the spectroscopic properties (NMR/MS).

Table 1: Comparative Properties of Diiodomethane Isotopologues

FeatureUnlabeled Diiodomethane (

)
Diiodomethane-13C (

)
Impact on Research
Molecular Weight 267.84 g/mol ~268.84 g/mol MS shift (M+1) allows for tracer detection in complex mixtures.

C Isotopic Purity
~1.1% (Natural Abundance)

atom %
Essential for signal enhancement in NMR without long acquisition times.[1]
NMR Activity (

C)
Silent (mostly)Active (Spin 1/2)Enables direct observation of the methylene carbon.[1]
Proton NMR (

H)
Singlet (

3.90 ppm)
Doublet (

Hz)
Coupling constants provide immediate confirmation of label incorporation.[1]
Density (

C)
3.325 g/mL~3.337 g/mL (Theoretical)Negligible for synthesis; relevant for ultra-precise density gradients.[1]
Boiling Point 181°C (decomposes)~181°CIdentical handling/distillation protocols.[1]

Part 2: Spectroscopic Differentiation & Utility[1]

The primary value proposition of Diiodomethane-13C is its visibility in nuclear magnetic resonance (NMR) and mass spectrometry.

Nuclear Magnetic Resonance (NMR)

The "Heavy Atom Effect" of the two iodine atoms significantly shields the carbon nucleus.

  • Unlabeled: The

    
    C spectrum requires thousands of scans to visualize the natural abundance signal, often obscured by baseline noise.
    
  • Labeled: The

    
    C signal is intense and immediate.
    
    • Chemical Shift (

      
      ):  Typically observed at -54.0 ppm  (upfield from TMS).[1] This unusual negative shift is diagnostic of the 
      
      
      moiety [1].
    • Coupling (

      
      ):  The one-bond coupling constant is exceptionally large due to the electronegativity of the iodines (Bent's rule). While typical 
      
      
      C-H coupling is ~125 Hz,
      
      
      exhibits a
      
      
      of approximately 173 Hz [2].[1] This splits the proton signal into a distinct doublet, separating it from non-labeled background signals.
Mass Spectrometry (MS)

In metabolic or mechanistic studies, the M+1 mass shift allows researchers to track the methylene unit's fate.

  • Fragmentation: The loss of one iodine atom (127 Da) is the primary fragmentation pathway. The labeled fragment

    
     appears at 
    
    
    142, compared to
    
    
    141 for the unlabeled species.[1]
Decision Workflow

Use the following logic to determine when the labeled reagent is required:

DecisionMatrixStartExperimental GoalBulkSynthBulk Synthesis / Yield OptimizationStart->BulkSynthStandard PrepMechStudyMechanism / Pathway ElucidationStart->MechStudyResearchQuantQuantification in Complex MatrixStart->QuantAnalysisDecision1Is the methylene carbon'sfate unknown?MechStudy->Decision1Decision2Is background interferencehigh?Quant->Decision2UseLabeledUSE Diiodomethane-13C(Track via NMR/MS)Decision1->UseLabeledYesUseUnlabeledUSE Unlabeled Diiodomethane(Cost Effective)Decision1->UseUnlabeledNoDecision2->UseLabeledYes (Internal Std)Decision2->UseUnlabeledNo

Figure 1: Decision matrix for selecting between labeled and unlabeled diiodomethane.

Part 3: Synthetic Application (Simmons-Smith Reaction)[1]

The Simmons-Smith reaction involves the transfer of a methylene group from diiodomethane to an alkene via a zinc-carbenoid intermediate. Using

Protocol: C-Labeled Cyclopropanation

Objective: Synthesize a

Reagents:

  • Alkene Substrate (1.0 equiv)[1]

  • Diiodomethane-13C (1.5 equiv)[1]

  • Diethylzinc (Et

    
    Zn) or Zn-Cu couple (1.5 equiv)[1]
    
  • Dichloromethane (DCM), anhydrous[1]

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under Argon. Add anhydrous DCM and the alkene substrate.

  • Carbenoid Formation:

    • Option A (Furukawa mod.): Cool to 0°C. Add Et

      
      Zn (1.0 M in hexanes) dropwise.[1] Stir for 10 min.
      
    • Option B (Classic): Prepare Zn-Cu couple in situ.

  • Addition: Add Diiodomethane-13C dropwise via syringe. The rate of addition controls the exotherm.

    • Note: The high density of

      
       means it will sink; vigorous stirring is required.
      
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–12 hours.

  • Quench: Quench carefully with saturated aqueous NH

    
    Cl.
    
  • Validation (The Critical Step):

    • Extract with DCM, dry over MgSO

      
      .[1]
      
    • Analyze via

      
      C NMR:  Look for the dramatic upfield shift of the cyclopropyl methylene carbon (typically 
      
      
      0–15 ppm). The signal will be enhanced by 100x compared to natural abundance background.
Mechanistic Tracing Visualization

The following diagram illustrates how the label moves from the reagent to the final cyclopropane product.

SimmonsSmithReagent13CH2I2(Diiodomethane-13C)IntermediateZinc Carbenoid[IZn-13CH2-I]Reagent->Intermediate Oxidative AdditionZincZn-Cu / Et2ZnZinc->IntermediateAlkeneAlkene (R-CH=CH-R)TSButterfly Transition StateAlkene->TSIntermediate->TS + AlkeneProductLabeled Cyclopropane(R-13CH-CH-R)TS->Product Methylene Transfer

Figure 2: Pathway of the Carbon-13 label during Simmons-Smith cyclopropanation.[1]

Part 4: Kinetic Isotope Effects (KIE)

While

Theoretical Grounding

The Kinetic Isotope Effect is defined as

  • Primary KIE: For reactions where the C-I bond breaks in the rate-determining step, a small normal KIE (typically 1.01 – 1.05) is observed.[2][3]

  • Utility: By comparing the reaction rates of labeled vs. unlabeled diiodomethane, researchers can determine if the C-I bond cleavage is concerted with C-C bond formation (Simmons-Smith) or stepwise [3].

Experimental Considerations

Because the mass difference is small (~1 Da), the KIE is subtle.

  • Measurement: Requires Singleton's method (NMR determination at natural abundance) or precise competitive mass spectrometry.[1]

  • Vibrational Shift: The C-I stretching frequency in IR will shift to a lower wavenumber for the labeled compound (

    
    ), confirming the heavier mass [4].
    

References

  • Doc Brown's Chemistry. (n.d.). Interpreting the C-13 NMR spectrum of iodoethane and related haloalkanes. Retrieved from [Link]

  • Reich, H. J. (2017).[1] Coupling Constants (J) - 13C-1H Coupling.[1][4] University of Wisconsin.[5] Retrieved from [Link]

  • Simmons, E. M., & Hartwig, J. F. (2012).[1][6] On the Interpretation of Deuterium Kinetic Isotope Effects in C-H Bond Functionalizations by Transition-Metal Complexes. Angewandte Chemie International Edition, 51(13), 3066-3072.[1] Retrieved from [Link][1]

  • LibreTexts Chemistry. (2023). Isotope Effects in Vibrational Spectroscopy. Retrieved from [Link]

A Senior Application Scientist's Guide to 13C-Labeled Methylene Transfer Reagents: Benchmarking Diiodomethane (¹³C)

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and mechanistic organic chemistry, the precise installation of isotopic labels is paramount. Among these, the carbon-13 (¹³C) isotope serves as a powerful analytical tool, enabling detailed investigation of metabolic pathways, reaction mechanisms, and molecular structures through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry.[1][2] The transfer of a ¹³C-labeled methylene (¹³CH₂) group is a key transformation, and a variety of reagents have been developed for this purpose. This guide provides an in-depth comparison of Diiodomethane (¹³C) with other prominent ¹³C-labeled methylene transfer reagents, offering experimental insights and performance data to aid researchers in selecting the optimal tool for their specific application.

While direct, head-to-head comparative studies of these expensive isotopically labeled reagents under identical conditions are scarce in the literature, this guide collates and analyzes available data to provide a robust benchmarking framework. We will focus on the archetypal cyclopropanation reaction as a primary metric for performance, a reaction of significant importance in medicinal chemistry due to the desirable properties imparted by the cyclopropane motif.[3][4]

The Contenders: A Trio of ¹³C-Methylene Donors

The three primary classes of reagents for the transfer of a methylene group are represented by:

  • Diiodomethane (¹³C) in the Simmons-Smith Reaction: A workhorse in cyclopropanation, this organozinc carbenoid-mediated reaction is known for its reliability and functional group tolerance.[5][6]

  • Diazomethane (¹³C): A highly reactive, yet hazardous, reagent that readily forms carbenes for cyclopropanation and other insertion reactions.[7][8][9]

  • ¹³C-Labeled Sulfoxonium Ylides (Corey-Chaykovsky Reaction): These reagents offer a safer alternative to diazomethane for the synthesis of cyclopropanes and epoxides.[10][11][12]

The choice between these reagents is a multifaceted decision, balancing reactivity, stereoselectivity, safety, and cost. This guide will dissect these factors to provide a clear rationale for experimental design.

Reaction Mechanism and Stereochemical Implications

The stereochemical outcome of a methylene transfer reaction is critically dependent on the reaction mechanism. Understanding these pathways is essential for predicting and controlling the three-dimensional structure of the product.

Diiodomethane (¹³C) and the Concerted Simmons-Smith Reaction

The Simmons-Smith reaction proceeds through the formation of a zinc carbenoid, typically (iodomethyl)zinc iodide (ICH₂ZnI), from diiodomethane and a zinc-copper couple. This carbenoid then reacts with an alkene in a concerted, stereospecific manner, meaning the stereochemistry of the starting alkene is preserved in the cyclopropane product.[7][13]

Simmons-Smith Mechanism cluster_0 Carbenoid Formation cluster_1 Cyclopropanation ¹³CH₂I₂ ¹³CH₂I₂ Carbenoid I¹³CH₂ZnI ¹³CH₂I₂->Carbenoid + Zn(Cu) Zn(Cu) TransitionState [Butterfly Transition State] Carbenoid->TransitionState + Alkene R-CH=CH-R' Alkene->TransitionState Cyclopropane ¹³C-Cyclopropane TransitionState->Cyclopropane

Caption: Mechanism of the Simmons-Smith Reaction.

Diazomethane (¹³C): The Carbene Pathway

¹³C-Labeled diazomethane, upon activation by light, heat, or a metal catalyst, extrudes nitrogen gas to generate a highly reactive ¹³C-methylene carbene. This carbene adds to the double bond of an alkene in a concerted fashion, thus preserving the alkene's stereochemistry.[7][9]

Diazomethane Mechanism cluster_0 Carbene Formation cluster_1 Cyclopropanation ¹³CH₂N₂ ¹³CH₂N₂ Carbene [:¹³CH₂] ¹³CH₂N₂->Carbene hν or Δ N₂ N₂ Cyclopropane ¹³C-Cyclopropane Carbene->Cyclopropane + Alkene R-CH=CH-R' Alkene->Cyclopropane

Caption: Cyclopropanation using ¹³C-Diazomethane.

¹³C-Labeled Sulfoxonium Ylides: The Corey-Chaykovsky Reaction

The Corey-Chaykovsky reaction involves the nucleophilic addition of a sulfoxonium ylide to an α,β-unsaturated carbonyl compound, followed by an intramolecular Sₙ2 reaction to form the cyclopropane ring. This stepwise mechanism allows for the formation of a thermodynamically more stable product.[10][11]

Corey-Chaykovsky Mechanism cluster_0 Ylide Formation cluster_1 Cyclopropanation SulfoxoniumSalt (CH₃)₂S⁺(O)¹³CH₃ I⁻ Ylide (CH₃)₂S⁺(O)⁻¹³CH₂ SulfoxoniumSalt->Ylide + Base NaH Betaine Betaine Intermediate Ylide->Betaine + Enone R-CH=CH-C(O)R' Enone->Betaine Cyclopropane ¹³C-Cyclopropyl Ketone Betaine->Cyclopropane

Caption: Corey-Chaykovsky cyclopropanation mechanism.

Performance Benchmarking: A Data-Driven Comparison

The following table summarizes the performance of each reagent class in cyclopropanation reactions based on data from various literature sources. It is important to note that direct comparison is challenging due to variations in substrates and reaction conditions across different studies.

ReagentTypical YieldDiastereoselectivityKey AdvantagesKey Disadvantages
Diiodomethane (¹³C) / Zn(Cu) Good to Excellent (e.g., 32% and 27% for diastereomers in a complex synthesis)[5]Good to Excellent (e.g., 86:14 for a chiral alkene)[14]High functional group tolerance; Stereospecific; Safer than diazomethane.Stoichiometric use of zinc; Can be sluggish with electron-deficient alkenes.
Diazomethane (¹³C) Generally HighExcellent (Stereospecific)[7]Highly reactive; Broad substrate scope.Extremely toxic and explosive; Requires specialized handling.[7][8]
¹³C-Sulfoxonium Ylide Good to Excellent (e.g., 55-65% in a multi-gram scale synthesis)[11]Generally GoodSafer alternative to diazomethane; Commercially available precursors.Less reactive than diazomethane; Can have issues with sterically hindered substrates.

Experimental Protocols

General Procedure for ¹³C-Cyclopropanation using Diiodomethane (¹³C) (Simmons-Smith Reaction)

This protocol is a representative example and may require optimization for specific substrates.

  • Activation of Zinc: In a flame-dried flask under an inert atmosphere (e.g., argon), add zinc-copper couple (2.0 eq.).

  • Reaction Setup: To the activated zinc, add a solution of the alkene (1.0 eq.) in a dry, non-coordinating solvent (e.g., diethyl ether or dichloromethane).

  • Addition of Reagent: Add Diiodomethane (¹³C) (1.5 eq.) dropwise to the stirred suspension at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

General Procedure for ¹³C-Cyclopropanation using Diazomethane (¹³C)

CAUTION: Diazomethane is extremely toxic and explosive. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions. The ¹³C-labeled diazomethane is typically generated in situ from a precursor like ¹³C-labeled Diazald®.[15]

  • Catalyst Preparation: In a flame-dried flask under an inert atmosphere, dissolve the chosen catalyst (e.g., palladium(II) acetate) in the reaction solvent.

  • Reaction Setup: Add the alkene (1.0 eq.) to the catalyst solution.

  • Addition of Diazomethane: Slowly add a freshly prepared ethereal solution of ¹³C-diazomethane at 0 °C until the alkene is consumed (monitored by TLC or GC).

  • Quenching: Carefully quench any excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears.

  • Workup and Purification: The reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The product is purified by column chromatography.

General Procedure for ¹³C-Cyclopropanation using a ¹³C-Labeled Sulfoxonium Ylide (Corey-Chaykovsky Reaction)
  • Ylide Formation: In a flame-dried flask under an inert atmosphere, suspend sodium hydride (1.1 eq., 60% dispersion in mineral oil) in dry DMSO. Add ¹³C-labeled trimethylsulfoxonium iodide (1.1 eq.) portionwise at room temperature. Stir the mixture for 1 hour, or until the evolution of hydrogen gas ceases.

  • Reaction Setup: In a separate flame-dried flask, dissolve the α,β-unsaturated carbonyl compound (1.0 eq.) in dry THF.

  • Addition of Ylide: Cool the solution of the carbonyl compound to 0 °C and add the freshly prepared ¹³C-labeled sulfoxonium ylide solution dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC.

  • Workup: Quench the reaction with water and extract with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification: The crude product is purified by flash column chromatography.

Quantitative Analysis by ¹³C NMR Spectroscopy

The incorporation and position of the ¹³C-label in the final product can be unequivocally determined by ¹³C NMR spectroscopy. Furthermore, quantitative ¹³C NMR (qNMR) can be employed to determine the yield and diastereomeric ratio of the cyclopropanation reaction.

For accurate quantification, it is crucial to ensure complete relaxation of the ¹³C nuclei between pulses. This is typically achieved by using a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the carbons being analyzed. The use of a relaxation agent, such as chromium(III) acetylacetonate, can shorten the required relaxation delay. The integrals of the signals corresponding to the ¹³C-labeled methylene carbon in the different diastereomers can then be used to determine their ratio. For absolute yield determination, an internal standard with a known concentration and a well-resolved ¹³C signal is required.

The characteristic chemical shift of the methylene carbon in a cyclopropane ring is typically in the upfield region of the ¹³C NMR spectrum, often between -5 and 20 ppm.[16]

Applications in Drug Development and Mechanistic Studies

The use of ¹³C-labeled methylene transfer reagents is instrumental in various stages of drug development and in fundamental chemical research.

  • Metabolic Studies: ¹³C-labeled compounds are used to trace the metabolic fate of drug candidates, providing crucial information on their absorption, distribution, metabolism, and excretion (ADME) properties.[2]

  • Mechanistic Elucidation: Isotopic labeling helps in understanding reaction mechanisms by tracking the movement of specific atoms throughout a chemical transformation.[17][18]

  • Quantitative Analysis: The unique signal of the ¹³C label allows for precise quantification of analytes in complex biological matrices using mass spectrometry or NMR.

  • Structural Biology: ¹³C-labeled amino acids, which can be synthesized using methylene transfer reactions, are incorporated into proteins for structural and dynamic studies by NMR.[19][20][21][22]

Conclusion and Future Outlook

Diiodomethane (¹³C) remains a valuable and reliable reagent for the introduction of a ¹³C-labeled methylene group, particularly for cyclopropanations, offering a good balance of reactivity, stereoselectivity, and operational safety. While ¹³C-labeled diazomethane provides high reactivity, its hazardous nature limits its widespread use. ¹³C-labeled sulfoxonium ylides have emerged as a safer and practical alternative, especially for the cyclopropanation of electron-deficient olefins.

The choice of reagent will ultimately depend on the specific requirements of the synthesis, including the nature of the substrate, the desired stereochemical outcome, and the safety infrastructure available. As the demand for isotopically labeled compounds in the life sciences continues to grow, the development of more efficient, selective, and safer ¹³C-methylene transfer reagents will remain an active area of research.

References

  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules. [Link]

  • Labeling strategies for 13C-detected aligned-sample solid-state NMR of proteins. Journal of Biomolecular NMR. [Link]

  • An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science. [Link]

  • Synthesis of a 13C-methylene-labeled isoleucine precursor as a useful tool for studying protein side-chain interactions and dynamics. Journal of Biomolecular NMR. [Link]

  • Simmons‐Smith Cyclopropanation Reaction. ResearchGate. [Link]

  • Cyclopropanation of Alkenes. Master Organic Chemistry. [Link]

  • Exploring the enzyme‐catalyzed synthesis of isotope labeled cyclopropanes. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]

  • Stereoselective Cyclopropanation Reactions. Chemical Reviews. [Link]

  • Recent advances in catalytic cyclopropanation of unsaturated compounds with diazomethane. ResearchGate. [Link]

  • Diazomethane, Carbenes, and Cyclopropane Synthesis. Chemistry LibreTexts. [Link]

  • The Simmons-Smith Reaction & Cyclopropanation. YouTube. [Link]

  • Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Organic & Biomolecular Chemistry. [Link]

  • Johnson–Corey–Chaykovsky reaction. Wikipedia. [Link]

  • Efficient, scalable and economical preparation of tris(deuterium)- and 13C-labelled N-methyl-N-nitroso-p-toluenesulfonamide (Diazald®) and their conversion to labelled diazomethane. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]

  • A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. ACS Catalysis. [Link]

  • Stereoselective Cyclopropanation Reactions. Docentes FCT NOVA. [Link]

  • Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. Journal of the American Chemical Society. [Link]

  • NMR-Based Screening of Proteins Containing 13 C-Labeled Methyl Groups. ResearchGate. [Link]

  • 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr. Doc Brown's Chemistry. [Link]

  • Process for the preparation of cyclopropane compounds using diazo-compounds.
  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. [Link]

  • Recent Developments in Stereoselective Reactions of Sulfoxonium Ylides. MDPI. [Link]

  • Cell-free synthesis of proteins with selectively C-labelled methyl groups from inexpensive precursors. bioRxiv. [Link]

  • Isotope Effects and the Nature of Selectivity in Rhodium-Catalyzed Cyclopropanations. Journal of the American Chemical Society. [Link]

  • Sensitive and Accurate 13C Kinetic Isotope Effect Measurements Enabled by Polarization Transfer. DASH (Harvard). [Link]

  • Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. PMC. [Link]

  • Isotopic labelling in the study of organic and organometallic mechanism and structure: an account. University of East Anglia. [Link]

  • Stereoselective Cyclopropanation of 1,1-Diborylalkenes via Palladium-Catalyzed (Trimethylsilyl)diazomethane Insertion. Organic Letters. [Link]

  • Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky). Master Organic Chemistry. [Link]

  • The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics. [Link]

  • Iron-Catalyzed Cyclopropanation in 6 M KOH with in Situ Generation of Diazomethane. Organic Letters. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.